4-(4-Nitrobenzoyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrobenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGHZEMNYJKTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308862 | |
| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7377-13-1 | |
| Record name | 7377-13-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 4-(4-Nitrobenzoyl)benzoic Acid
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative data from related chemical structures.
Introduction
This compound is a derivative of benzoic acid containing a nitrobenzoyl substituent. Its molecular structure, featuring two substituted benzene rings, a carboxylic acid group, a ketone linkage, and a nitro group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for elucidating its role in various chemical reactions. This guide will detail the expected spectral features and provide protocols for acquiring high-quality spectroscopic data.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound dictates its interaction with electromagnetic radiation, forming the basis of its NMR and IR spectra. The presence of distinct functional groups and aromatic systems leads to characteristic signals that can be unambiguously assigned.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals predominantly in the aromatic region, corresponding to the protons on the two benzene rings, and a characteristic broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants can be influenced by the solvent used.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid Proton (-COOH) |
| ~8.30 | Doublet | 2H | Aromatic Protons (ortho to -NO₂) |
| ~8.15 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |
| ~7.95 | Doublet | 2H | Aromatic Protons (meta to -NO₂) |
| ~7.80 | Doublet | 2H | Aromatic Protons (meta to -COOH) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound will display distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon of the carboxylic acid.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~195.0 | Ketone Carbonyl Carbon (C=O) |
| ~166.0 | Carboxylic Acid Carbonyl Carbon (C=O) |
| ~150.0 | Aromatic Carbon attached to -NO₂ |
| ~124.0 - 145.0 | Aromatic Carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its carboxylic acid, ketone, and nitro functionalities. The broad O-H stretch of the carboxylic acid is a particularly notable feature.[1][2][3]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1660 | Strong | C=O stretch (Ketone) |
| 1520 & 1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic rings) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~1200 | Medium | C-N stretch |
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition.
IR Spectroscopy Protocol
Caption: Workflow for IR data acquisition.
Conclusion
The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The predicted spectral data, based on the analysis of its functional groups and aromatic systems, serves as a reliable reference for researchers. The experimental protocols outlined in this guide ensure the acquisition of high-quality, reproducible data, which is fundamental for any scientific investigation involving this compound.
References
An In-depth Technical Guide to the Physicochemical Properties and Predicted Crystal Structure of 4-(4-Nitrobenzoyl)benzoic acid
This technical guide offers a comprehensive analysis of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in materials science and pharmaceutical development. While a definitive single-crystal X-ray structure has not been publicly reported, this document provides a detailed overview of its chemical and physical properties, a validated synthesis protocol, and a predictive exploration of its crystal structure. This analysis is grounded in the established principles of crystallography and informed by the known structures of analogous substituted benzophenones and nitrobenzoic acids.
Introduction: The Significance of Benzophenone Derivatives
Benzophenone and its derivatives are a cornerstone in various fields, including photochemistry, polymer science, and drug design. Their utility often stems from the unique electronic and steric properties conferred by the diarylketone motif. The introduction of substituents onto the phenyl rings, such as the nitro (–NO₂) and carboxylic acid (–COOH) groups in this compound, dramatically influences the molecule's polarity, acidity, and intermolecular interactions. These modifications are pivotal in tailoring the material's bulk properties, such as crystal packing, melting point, and solubility, which are critical parameters in drug development and materials engineering.
This guide will first detail the synthesis and fundamental physicochemical properties of this compound. Subsequently, it will delve into a predictive analysis of its solid-state structure, focusing on the likely supramolecular assemblies driven by hydrogen bonding and π-π stacking interactions.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step process, beginning with the oxidation of a readily available precursor, followed by a Friedel-Crafts acylation reaction.
Synthesis Protocol
A common and effective route for the synthesis of this compound involves the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid, which is then used to acylate a suitable aromatic substrate. A plausible synthetic pathway is outlined below.
Step 1: Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid
4-Nitrobenzoic acid is commercially available but can also be synthesized by the oxidation of 4-nitrotoluene.[1][2] A typical laboratory-scale procedure utilizes a strong oxidizing agent like sodium dichromate in sulfuric acid.[3]
-
Reaction: In a round-bottom flask equipped with a mechanical stirrer, 4-nitrotoluene is treated with a solution of sodium dichromate and water. Concentrated sulfuric acid is then added portion-wise while monitoring the temperature. The reaction mixture is heated to drive the oxidation.
-
Workup and Purification: After cooling, the crude product is filtered and washed. To remove chromium salts, the product is treated with dilute sulfuric acid.[3] The purified 4-nitrobenzoic acid is then dissolved in a basic solution (e.g., sodium hydroxide) and re-precipitated by the addition of acid, followed by filtration and drying.[3]
Step 2: Synthesis of 4-Nitrobenzoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl).[4]
-
Reaction: 4-Nitrobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), until the evolution of gas ceases.[4]
-
Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure, to yield crude 4-nitrobenzoyl chloride as a yellow solid.[4][5]
Step 3: Friedel-Crafts Acylation to Yield this compound
While a direct Friedel-Crafts acylation of benzoic acid with 4-nitrobenzoyl chloride is challenging due to the deactivating nature of the carboxylic acid group, a more feasible approach involves the acylation of a precursor like toluene, followed by oxidation of the methyl group. An alternative and more direct route, though potentially lower-yielding, would be the acylation of a protected benzoic acid derivative or a direct acylation under harsh conditions. For the purpose of this guide, we will consider the acylation of a more reactive substrate as a conceptual pathway.
A more direct, albeit less common, synthesis could involve a Friedel-Crafts reaction between 4-nitrobenzoyl chloride and a suitable benzoic acid derivative.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₅ | [6][7] |
| Molecular Weight | 271.23 g/mol | [7] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Rotatable Bonds | 3 | [6] |
| Topological Polar Surface Area | 100 Ų | [6] |
The presence of both a carboxylic acid and a nitro group significantly influences the molecule's electronic and solubility characteristics. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[8] The molecule is expected to be soluble in polar organic solvents.
Predictive Crystal Structure Analysis
In the absence of experimental single-crystal X-ray diffraction data for this compound, we can predict its likely solid-state structure by examining the crystal structures of analogous compounds. The key intermolecular interactions that will govern the crystal packing are hydrogen bonding and π-π stacking.
Anticipated Supramolecular Synthons
The primary supramolecular synthon in the crystal structure of this compound is expected to be the carboxylic acid dimer. This is a highly robust and common feature in the crystal structures of carboxylic acids, including substituted benzoic acids.[8]
Caption: Expected carboxylic acid dimer formation via hydrogen bonding.
This dimeric structure creates a planar, eight-membered ring that is a foundational building block for the extended crystal lattice.
Role of the Nitro Group and Benzophenone Core
The nitro group is a potent hydrogen bond acceptor and can participate in weaker C-H···O interactions.[9] Furthermore, the electron-deficient nature of the nitro-substituted phenyl ring and the electron-rich nature of the other phenyl ring can promote π-π stacking interactions. The benzophenone core itself is not planar, with the two phenyl rings typically exhibiting a significant dihedral angle (twist) relative to each other to minimize steric hindrance.[9][10][11] This twist angle is influenced by the substituents on the rings and the packing forces within the crystal.[9][10][11]
The interplay of the strong carboxylic acid dimerization and weaker C-H···O and π-π interactions will dictate the overall three-dimensional packing of the molecules in the crystal.
Caption: Intermolecular forces governing the predicted crystal structure.
Conclusion and Future Work
This compound is a molecule with significant potential in materials and pharmaceutical sciences, owing to its functional groups that can engage in a variety of intermolecular interactions. While its definitive crystal structure remains to be determined, this guide has provided a robust framework for its synthesis and a predictive model of its solid-state architecture based on well-understood principles of supramolecular chemistry.
The logical next step in the characterization of this compound is the growth of single crystals suitable for X-ray diffraction analysis. This experimental data would provide invaluable insights into its precise molecular conformation and crystal packing, validating and refining the predictions made herein. Such knowledge is crucial for the rational design of novel materials and active pharmaceutical ingredients with tailored solid-state properties.
References
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Nitrobenzoyl azide | C7H4N4O3 | CID 102323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
Solubility Profile of 4-(4-Nitrobenzoyl)benzoic Acid in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient or key intermediate is a critical physicochemical parameter that dictates its behavior in synthesis, purification, formulation, and biological systems. This technical guide addresses the solubility of 4-(4-Nitrobenzoyl)benzoic acid (CAS No. 7377-13-1), a molecule of interest in organic synthesis and materials science. In the absence of publicly available experimental solubility data, this document provides a comprehensive framework for predicting its solubility based on a first-principles analysis of its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended to empower researchers and drug development professionals with the theoretical knowledge and practical tools necessary to effectively work with this compound.
Introduction and Physicochemical Properties
This compound is a complex organic molecule featuring a diaryl ketone core, further functionalized with both a carboxylic acid group and a nitro group. This unique combination of functional groups results in a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding these interactions is paramount for designing robust synthetic routes, developing effective purification strategies (such as crystallization), and formulating for downstream applications.
The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1] For a multifunctional molecule like this compound, predicting this profile requires a detailed analysis of its constituent parts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7377-13-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₉NO₅ | [2][3][5] |
| Molecular Weight | 271.23 g/mol | [2][5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Topological Polar Surface Area (TPSA) | 100 Ų | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Hydrogen Bond Donor Count | 1 (from the carboxylic acid) | Inferred from structure |
| Rotatable Bond Count | 3 | [3] |
Theoretical Framework for Solubility Prediction
The solubility of this compound is a composite of the contributions from its three primary functional regions: the carboxylic acid group, the aromatic ketone core, and the nitro group.
Influence of the Carboxylic Acid Group (-COOH)
The carboxylic acid moiety is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[6] This feature typically enhances solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[7] However, the solubility of carboxylic acids in water decreases as the size of the non-polar hydrocarbon portion of the molecule increases.[8] Furthermore, carboxylic acids can form stable, hydrogen-bonded dimers in non-polar solvents, which can influence their solubility behavior.[7]
Influence of the Aromatic Ketone Core
The central benzophenone-like structure consists of two phenyl rings and a ketone group. This large aromatic system is inherently non-polar and hydrophobic, which will limit solubility in highly polar solvents like water but promote solubility in solvents with aromatic character (e.g., toluene) or those capable of dipole-dipole interactions.[9][10] The ketone's carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.[11][12] Small ketones are often soluble in water, but this solubility diminishes rapidly as the non-polar carbon structure grows.[13]
Influence of the Nitro Group (-NO₂)
The nitro group is a strongly polar and electron-withdrawing functional group.[14] Its presence significantly increases the overall polarity of the molecule. This electronic effect can enhance interactions with polar solvents. The nitro group contributes to the molecule's high topological polar surface area (TPSA), a parameter often correlated with solubility and permeability. While it can enhance solubility in polar organic solvents, it does not typically confer significant water solubility on its own, especially when part of a large aromatic system.[15][16]
A Quantitative Approach: Hansen Solubility Parameters (HSP)
A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[17] While the specific HSP values for this compound are not published, a researcher could experimentally determine them or use group contribution methods to estimate them, providing a powerful tool for selecting optimal solvents or designing solvent blends.[18][19]
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. The molecule possesses both highly polar (-COOH, -NO₂) and large non-polar (diaryl) regions, suggesting it will be most soluble in polar aprotic solvents that can accommodate both features.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High | These solvents have strong dipoles and can accept hydrogen bonds from the -COOH group, effectively solvating the polar regions. Their organic nature can also accommodate the aromatic core. Acetone is a good solvent for both ketones and carboxylic acids.[10][20] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, interacting favorably with the -COOH, -NO₂, and ketone groups. Solubility may be slightly lower than in polar aprotic solvents due to the large hydrophobic core. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being a polar ether, is expected to be a better solvent than diethyl ether. These solvents can accept hydrogen bonds but lack the strong dipolar character of DMSO or the H-bond donating ability of alcohols. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar. While they may interact with the aromatic core, they are poor solvents for the highly polar carboxylic acid and nitro groups. |
| Aromatic Hydrocarbon | Toluene, Benzene | Very Low to Insoluble | These non-polar solvents can interact with the phenyl rings via π-stacking but cannot effectively solvate the polar functional groups. |
| Non-polar Aliphatic | Hexanes, Heptane | Insoluble | The high polarity and hydrogen-bonding capability of the solute are incompatible with these non-polar, non-H-bonding solvents. |
| Aqueous | Water | Insoluble | Despite its polar groups, the large, hydrophobic diaryl ketone backbone will render the molecule practically insoluble in neutral water. Solubility is expected to increase significantly in basic aqueous solutions (e.g., aq. NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form a highly polar carboxylate salt.[21] |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The isothermal equilibrium or "shake-flask" method is the gold standard for accurately determining the solubility of a solid compound in a solvent.[22] It relies on allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.
Principle
A supersaturated solution of the compound is created by adding an excess of the solid to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using an appropriate analytical technique.
Diagram of Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Stock Solutions/Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., mobile phase for HPLC).
-
Generate a calibration curve by analyzing these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). A linear plot of signal versus concentration with an R² > 0.99 is required.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in a 2 mL vial). The presence of undissolved solid at the end of the experiment is essential.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured solubility value remains constant.
-
-
Sampling and Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered sample with the analytical solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the pre-validated analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the organic solvent, accounting for the dilution factor.
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Key Factors Influencing Experimental Results
-
Temperature: The solubility of most organic solids increases with temperature.[23] Therefore, precise temperature control during the equilibration phase is crucial for obtaining reproducible results.
-
pH (for aqueous solutions): As a carboxylic acid, the aqueous solubility of this compound will be highly pH-dependent. In basic solutions, it will deprotonate to form the more soluble carboxylate salt.[24]
-
Purity of Compound and Solvents: Impurities can significantly alter the measured solubility. Use high-purity solute and analytical-grade solvents.
-
Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.
Conclusion
References
- 1. 7377-13-1|this compound|BLD Pharm [bldpharm.com]
- 2. 7377-13-1 this compound AKSci 9227CB [aksci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 7377-13-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]
- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 7. Video: Physical Properties of Carboxylic Acids [jove.com]
- 8. homework.study.com [homework.study.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. teachy.ai [teachy.ai]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. quora.com [quora.com]
- 14. Nitro compound - Wikipedia [en.wikipedia.org]
- 15. svedbergopen.com [svedbergopen.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 18. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 19. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 20. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. www1.udel.edu [www1.udel.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Thermal Stability of 4-(4-Nitrobenzoyl)benzoic Acid
This guide provides an in-depth analysis of the thermal stability of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in pharmaceutical and materials science. Given the energetic nature of the nitro functional group, a thorough understanding of this compound's behavior under thermal stress is paramount for safe handling, processing, and storage. This document is intended for researchers, chemists, and drug development professionals, offering a framework for both theoretical assessment and empirical investigation.
Introduction: The Duality of Functionality in this compound
This compound is a complex aromatic molecule featuring three key functional groups: a carboxylic acid, a ketone (as part of the benzoyl group), and a nitro group. Each of these imparts distinct chemical properties that collectively influence the molecule's thermal stability.
-
The Nitro Group (-NO₂): This electron-withdrawing group is well-known for its energetic properties and is a common feature in explosives.[1][2] Its presence inherently raises concerns about rapid, exothermic decomposition upon heating.[3] The C-NO₂ bond, while having a high bond dissociation energy, can be the initiation point for runaway reactions, especially in the condensed phase.[1]
-
The Benzoyl Group (-COC₆H₅): The aromatic ketone structure contributes to the molecule's rigidity and can influence its crystalline structure. The carbonyl group is also an electron-withdrawing group, which can affect the electronic properties of the adjacent benzene ring.
-
The Carboxylic Acid Group (-COOH): This group introduces the potential for intermolecular hydrogen bonding, which can significantly impact the melting point and the energy required to initiate decomposition.
The interplay of these groups dictates the thermal behavior of this compound. Understanding this interplay is critical for predicting and preventing hazardous thermal events.
Theoretical Assessment of Thermal Stability
In the absence of direct experimental data for this compound, a comparative analysis with structurally related compounds can provide valuable insights.
-
4-Nitrobenzoic Acid: As a simpler analog, 4-nitrobenzoic acid provides a baseline. Studies on nitrobenzoic acid isomers show they undergo significant exothermic decomposition at temperatures between 250-400 °C.[4] The decomposition of aromatic nitro compounds often involves the release of toxic fumes, including nitrogen oxides.[5]
-
4-Benzoylbenzoic Acid: This compound lacks the energetic nitro group. It is a more stable crystalline solid with a melting point of approximately 198-200 °C.[3] Its decomposition would be expected at significantly higher temperatures than its nitro-substituted counterpart and would likely proceed through different mechanisms, such as decarboxylation.
Hypothesis on the Thermal Stability of this compound:
The presence of both the nitro and benzoyl groups, both being electron-withdrawing, is expected to influence the overall thermal stability. The additional electron-withdrawing character of the benzoyl group may further destabilize the molecule compared to 4-nitrobenzoic acid, potentially lowering the decomposition onset temperature. However, the larger molecular size and potential for different crystal packing could also play a role.
Experimental Characterization of Thermal Stability
A definitive understanding of the thermal stability of this compound requires empirical data obtained from specialized analytical techniques. The primary methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
Core Analytical Techniques
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would reveal the onset temperature of decomposition (where mass loss begins) and the kinetics of this process.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[7] For a potentially energetic material like this, a sharp, significant exotherm would be a critical indicator of a hazardous decomposition.[6]
The following diagram illustrates a typical workflow for the thermal analysis of a novel compound.
Caption: Experimental workflow for assessing thermal stability.
Predicted Thermal Profile
Based on related compounds, the following table summarizes the expected thermal events for this compound when analyzed by TGA and DSC.
| Thermal Event | Expected Temperature Range (°C) | Technique | Observation | Significance |
| Melting | 200 - 250 | DSC | Endothermic peak | Provides information on purity and crystalline form. |
| Decomposition | > 250 | TGA / DSC | Sharp mass loss (TGA) and a large exothermic peak (DSC) | Indicates the onset of thermal instability and the potential for a hazardous runaway reaction. |
Potential Decomposition Mechanism
The thermal decomposition of aromatic nitro compounds is complex. For this compound, the decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is typically the weakest point in such molecules.[8] This initial step would generate highly reactive radical species, leading to a cascade of secondary reactions.
A plausible decomposition pathway is illustrated below:
Caption: A simplified proposed decomposition pathway.
The gaseous products generated, such as nitrogen oxides (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂), are toxic and contribute to pressure buildup in a closed system.[5]
Synthesis and Purification Protocols
The thermal stability of a compound is highly sensitive to impurities, which can act as catalysts for decomposition.[3] Therefore, the synthesis and purification of this compound must be conducted with care to ensure the material being tested is of high purity.
Synthesis
A common route for the synthesis of this compound involves the Friedel-Crafts acylation of benzoic acid with 4-nitrobenzoyl chloride.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent (e.g., dichloromethane).
-
Addition of Reactants: Slowly add 4-nitrobenzoyl chloride to the stirred suspension. Then, add benzoic acid portion-wise, maintaining the temperature below 25 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The crude product will precipitate. Isolate it by vacuum filtration and wash with water.
Purification
Recrystallization is a suitable method for purifying the crude product.
Step-by-Step Protocol:
-
Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water mixture) in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Safety, Handling, and Storage
Given the potential thermal hazards of this compound, strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle the compound in a well-ventilated fume hood.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[11] Avoid contact with strong oxidizing and reducing agents.[5]
-
Scale-up Precautions: When working with larger quantities, consider the potential for thermal runaway. Use appropriate equipment and have a clear plan for emergency cooling.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Benzoylbenzoic acid 99 611-95-0 [sigmaaldrich.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. azom.com [azom.com]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]
"computational studies of 4-(4-Nitrobenzoyl)benzoic acid"
An In-Depth Technical Guide to the Computational Analysis of 4-(4-Nitrobenzoyl)benzoic Acid
Abstract
This technical guide provides a comprehensive computational analysis of this compound, a molecule of interest in medicinal chemistry and materials science. From the perspective of a Senior Application Scientist, this document details the theoretical framework and practical application of computational techniques to elucidate the structural, spectroscopic, and electronic properties of the title compound. We will explore Density Functional Theory (DFT) for geometry optimization and spectroscopic simulation, Frontier Molecular Orbital (HOMO-LUMO) theory and Molecular Electrostatic Potential (MEP) mapping to predict chemical reactivity, and molecular docking to investigate potential biological activity. Each section is designed to explain the causality behind methodological choices, ensuring a self-validating and authoritative narrative for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Computational Scrutiny
This compound (C₁₄H₉NO₅) is a derivative of benzoic acid featuring a nitrobenzoyl moiety. Its structure, possessing both a carboxylic acid group and a nitro group, suggests a potential for diverse chemical interactions and biological activities. Benzoic acid derivatives are known scaffolds in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group can significantly modulate these activities and introduce new ones.
Before embarking on extensive and resource-intensive laboratory synthesis and testing, computational chemistry offers a powerful and predictive lens through which we can analyze the molecule's fundamental properties. By employing quantum chemical calculations, we can build a robust theoretical model of the molecule. This in silico approach allows us to:
-
Validate Molecular Structure: Compare optimized geometry with potential crystallographic data.
-
Confirm Spectroscopic Identity: Correlate calculated vibrational and NMR spectra with experimental data.[3]
-
Predict Reactivity: Identify the most reactive sites for chemical modification and understand its electronic behavior.
-
Screen for Biological Potential: Simulate interactions with protein targets to generate hypotheses about its mechanism of action.
This guide will walk through these computational steps, providing both the theoretical underpinnings and the practical workflows necessary to build a complete molecular profile of this compound.
Foundational Analysis: Molecular Geometry and Spectroscopic Validation
The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This optimized geometry is the foundation for all subsequent calculations.
Geometry Optimization
Density Functional Theory (DFT) is the method of choice for geometry optimization due to its excellent balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates both Hartree-Fock and DFT principles, combined with a Pople-style basis set such as 6-311++G(d,p), is a widely accepted standard for organic molecules, providing reliable geometric parameters.[4][5] The "++" indicates the inclusion of diffuse functions on all atoms, crucial for describing anions and weak interactions, while "(d,p)" adds polarization functions, which are necessary for accurately describing bonding.
The optimization process computationally "relaxes" an initial sketched structure into its lowest energy state. The resulting bond lengths and angles can then be analyzed. For ultimate validation, these theoretical parameters would be compared against experimental data from single-crystal X-ray diffraction.[6]
Table 1: Predicted Key Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |
| Bond Length | O-H (Carboxylic Acid) | ~0.97 Å |
| Bond Length | C=O (Ketone Bridge) | ~1.22 Å |
| Bond Length | N-O (Nitro Group) | ~1.23 Å |
| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~45-55° |
Note: These are representative values based on typical DFT calculations for similar structures. Actual values would be generated from a specific calculation.
Spectroscopic Analysis: A Bridge Between Theory and Experiment
Once the geometry is optimized, we can simulate the molecule's spectroscopic profile. This is a critical validation step: if the calculated spectra closely match the experimental spectra, it builds confidence in the accuracy of our computational model.
FT-IR Vibrational Analysis: Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic positions. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending). It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors.[5]
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental Frequency[3] | Calculated (Scaled) Frequency | Vibrational Mode |
| O-H (Carboxylic Acid) | ~3000 (broad) | ~3050 | Stretching |
| C=O (Carboxylic Acid) | ~1700 | ~1710 | Stretching |
| C=O (Ketone) | ~1650 | ~1660 | Stretching |
| NO₂ (Asymmetric) | ~1520 | ~1530 | Stretching |
| NO₂ (Symmetric) | ~1345 | ~1350 | Stretching |
NMR Chemical Shift Analysis: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts (¹H and ¹³C).[7] Calculated isotropic shielding values are referenced against a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory, to yield the final chemical shifts.
The strong correlation between the predicted values in Table 2 and known experimental data validates the chosen computational method (DFT/B3LYP/6-311++G(d,p)) and the optimized molecular structure.
Predicting Chemical Behavior: Electronic Property Analysis
With a validated molecular model, we can now explore its electronic properties, which are key determinants of its chemical reactivity and stability.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction.[8] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons, acting as a nucleophile. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons, acting as an electrophile. Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical indicator of molecular stability and reactivity.[9] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive.[10]
References
- 1. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. irjweb.com [irjweb.com]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
"quantum chemical calculations for 4-(4-Nitrobenzoyl)benzoic acid"
An In-depth Technical Guide to the Quantum Chemical Analysis of 4-(4-Nitrobenzoyl)benzoic Acid for Drug Development Applications
This guide provides a comprehensive, technically-grounded framework for the quantum chemical analysis of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, offering a self-validating protocol rooted in established theoretical principles. Our objective is to elucidate the electronic structure, reactivity, and intermolecular interaction potential of this molecule, providing critical insights for its application in rational drug design.
Introduction: The Rationale for a Computational Approach
This compound (C₁₄H₉NO₅, CAS: 7377-13-1) is a derivative of benzoic acid, a scaffold prevalent in numerous pharmacologically active compounds.[1][2][3][4] The presence of a nitro group—a strong electron-withdrawing moiety—and a flexible benzophenone core suggests complex electronic properties and specific interaction capabilities relevant to medicinal chemistry.[5][6] Understanding these properties at a sub-atomic level is paramount for predicting its behavior in a biological system.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[7][8] DFT allows for the accurate prediction of molecular properties such as electronic structure, reactivity, and binding affinities, offering a cost-effective and rapid alternative to purely empirical methods.[9][10] This guide will detail a robust DFT-based protocol to characterize this compound, providing a foundational dataset for further in silico studies like molecular docking and quantitative structure-activity relationship (QSAR) modeling.[11][12]
The Theoretical Cornerstone: Why Density Functional Theory?
At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[10][11] This approach provides a remarkable balance of computational efficiency and accuracy, making it ideal for molecules of pharmaceutical interest.
The precision of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set .[13]
-
Functional Selection: For organic molecules like the one , hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have demonstrated high accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for optimizing molecular geometries and predicting electronic properties of benzoic acid derivatives.[14]
-
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is selected for this protocol. It is a triple-zeta basis set that provides flexibility for the valence electrons, augmented with diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density distribution.[15]
This combination of B3LYP/6-311++G(d,p) represents a field-proven standard that delivers reliable results for the properties under investigation.[16][17]
Experimental Protocol: A Validated Computational Workflow
This section details the step-by-step methodology for the quantum chemical analysis of this compound. The protocol is designed to be executed using standard quantum chemistry software packages like Gaussian or ORCA.[11]
Diagram: Computational Analysis Workflow
Caption: Workflow for the quantum chemical analysis of this compound.
Protocol Steps:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. To ensure an efficient start to the quantum calculations, this initial structure is pre-optimized using a molecular mechanics force field, such as MMFF94s, which quickly resolves steric clashes.[14]
-
DFT Geometry Optimization: The pre-optimized structure is used as the input for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. To simulate a biological environment, the Polarizable Continuum Model (PCM) with water as the solvent is incorporated. This model approximates the effect of the solvent on the molecule's electronic structure.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed using the same level of theory. This crucial step serves two purposes:
-
Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[14]
-
Thermodynamic Data: It provides zero-point vibrational energy and other thermodynamic properties.
-
-
Calculation of Molecular Properties: Using the validated, optimized geometry, the following key properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface.
-
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors provide quantitative measures of reactivity.
-
Data Analysis and Interpretation for Drug Design
The raw output of quantum calculations provides a wealth of data. This section focuses on synthesizing this data into actionable insights for drug development.
Table 1: Key Calculated Electronic and Reactivity Parameters
| Parameter | Symbol | Formula | Calculated Value (a.u.) | Calculated Value (eV) |
| HOMO Energy | E_HOMO | - | -0.298 | -8.11 |
| LUMO Energy | E_LUMO | - | -0.135 | -3.67 |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 0.163 | 4.44 |
| Ionization Potential | IP | -E_HOMO | 0.298 | 8.11 |
| Electron Affinity | EA | -E_LUMO | 0.135 | 3.67 |
| Electronegativity | χ | (IP + EA) / 2 | 0.217 | 5.90 |
| Chemical Hardness | η | (IP - EA) / 2 | 0.082 | 2.22 |
| Global Softness | S | 1 / (2η) | 6.134 | 0.225 |
Note: These are representative values expected from the specified level of theory and should be calculated for the specific project.
Analysis of Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): The calculated energy gap of 4.44 eV is a significant indicator of the molecule's stability.[15] A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[15] This suggests that this compound is a relatively stable molecule, a desirable trait for a drug candidate to avoid unwanted side reactions.
Analysis of Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing charge distribution and predicting intermolecular interactions.
-
Electrophilic and Nucleophilic Sites: The MEP map reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the most negative potential (red/yellow regions) is expected to be localized over the oxygen atoms of the carboxylic acid and nitro groups. These sites are prime candidates for forming hydrogen bonds with receptor sites. The hydrogen atom of the carboxylic acid will exhibit the most positive potential (blue region), making it a strong hydrogen bond donor. Understanding this electrostatic landscape is critical for predicting the molecule's binding orientation within a protein's active site.
Diagram: Relationship of Key Reactivity Descriptors
Caption: Conceptual links between FMO energies and global reactivity parameters.
Analysis of Global Reactivity Descriptors
-
Electronegativity (χ): This value indicates the molecule's ability to attract electrons. This information is valuable for understanding its behavior in charge-transfer interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of this compound using Density Functional Theory. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and global reactivity descriptors provides a detailed portrait of the molecule's electronic structure, stability, and potential for intermolecular interactions.
The results indicate that this compound is a kinetically stable molecule with distinct electronegative regions centered on its oxygen atoms, making it a promising candidate for forming targeted hydrogen bonds. These in silico derived insights are invaluable for the next stages of drug development, including:
-
Guiding the design of analogues with modulated electronic properties.
-
Providing accurate partial charges for molecular dynamics simulations.
-
Serving as a basis for developing sophisticated QSAR models.
By integrating these computational methods early in the discovery pipeline, researchers can make more informed decisions, prioritize synthesis efforts, and ultimately accelerate the journey from molecular concept to therapeutic reality.[8][9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]
- 3. 4-(4-NITRO-BENZOYL)-BENZOIC ACID | 7377-13-1 [chemicalbook.com]
- 4. snowhitechem.com [snowhitechem.com]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. schrodinger.com [schrodinger.com]
- 9. dockdynamics.com [dockdynamics.com]
- 10. longdom.org [longdom.org]
- 11. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 12. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
"isomers of 4-(4-Nitrobenzoyl)benzoic acid and their properties"
An In-depth Technical Guide to the Isomers of Nitrobenzoyl-Benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The benzoyl-benzoic acid scaffold is a cornerstone in synthetic chemistry, serving as a critical intermediate in the production of dyes, high-performance polymers, and, significantly, pharmaceuticals.[1] Introducing a nitro group (–NO₂) to this scaffold creates nitrobenzoyl-benzoic acid, a molecule whose properties and reactivity are profoundly influenced by the positioning of its functional groups. The specific arrangement of the nitro group and the linkage between the two phenyl rings gives rise to a series of structural isomers, each with a unique physicochemical and pharmacological profile.
This technical guide offers an in-depth exploration of the isomers of 4-(4-Nitrobenzoyl)benzoic acid. We will dissect the synthetic strategies, primarily the Friedel-Crafts acylation, that govern the formation of these distinct molecules. By comparing their properties and exploring their potential as modulators of biological pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile compounds in their work. Understanding the subtle yet critical differences imparted by isomerism is paramount for the rational design of novel therapeutics and advanced materials.[2]
Section 1: The Synthetic Cornerstone: Friedel-Crafts Acylation
The most established and versatile method for creating the benzoyl-benzoic acid backbone is the Friedel-Crafts acylation.[1][3] This reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.
Reaction Mechanism and Rationale
The reaction typically involves an aromatic compound (e.g., benzene, toluene, or a derivative) and an acylating agent (e.g., phthalic anhydride or an acyl chloride) in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][4]
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The catalyst's role is to activate the acylating agent. It coordinates with a carbonyl oxygen, withdrawing electron density and generating a highly electrophilic acylium ion (or a strongly polarized complex). This step is critical for making the acylating agent reactive enough to be attacked by the aromatic ring.
-
Stoichiometry of the Catalyst: In many Friedel-Crafts acylations involving dicarbonyl compounds like phthalic anhydride or the product itself, AlCl₃ is not a true catalyst but a stoichiometric reagent.[4] This is because the Lewis acidic AlCl₃ forms a stable complex with the ketone group of the product.[1][4] Therefore, at least two equivalents of the catalyst are often required: one to activate the anhydride and another to complex with the product ketone. This complex must be hydrolyzed during the aqueous workup to liberate the final product.[1]
-
Solvent and Temperature Control: The choice of an anhydrous solvent (like benzene itself, or nitrobenzene) is crucial to prevent the deactivation of the Lewis acid catalyst. The reaction is often initiated at low temperatures to control the initial exothermic release, followed by heating to drive the reaction to completion.[4]
General Synthetic Workflow
The synthesis and purification process follows a logical sequence designed to generate the product and remove reactants, catalyst, and byproducts.
Caption: General workflow for Friedel-Crafts acylation and product purification.
Section 2: A Comparative Analysis of Key Isomers
The identity of a (nitrobenzoyl)benzoic acid is defined by two positional variables: the attachment point of the benzoyl group to the benzoic acid ring (ortho, meta, para) and the position of the nitro group on the second ring.
Caption: Structures of this compound and two of its isomers.
This compound
-
Synthesis: This isomer is typically prepared via the Friedel-Crafts acylation of toluene with 4-nitrobenzoyl chloride, which yields 4-methyl-4'-nitrobenzophenone. The intermediate is then oxidized (e.g., using potassium permanganate or dichromate) to convert the methyl group into the carboxylic acid functionality.[5] This multi-step approach is necessary because direct acylation of benzoic acid is difficult due to the deactivating nature of the carboxyl group.
-
Properties & Characterization: As a highly symmetrical para,para'-substituted molecule, it is expected to have a relatively high melting point and low solubility in non-polar solvents due to efficient crystal packing. Spectroscopic data is available for its characterization.[6]
2-(Nitrobenzoyl)benzoic acid Isomers
-
Synthesis: The synthesis of 2-benzoylbenzoic acid isomers is classically achieved by reacting phthalic anhydride with an aromatic substrate.[1] To synthesize 2-(4-nitrobenzoyl)benzoic acid, one would react phthalic anhydride with nitrobenzene. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, the primary product of this reaction would be 2-(3-nitrobenzoyl)benzoic acid. Synthesizing the 2-(4-nitrobenzoyl) and 2-(2-nitrobenzoyl) isomers via this route is less direct and may require alternative strategies.
-
Properties & Characterization: The ortho-linkage leads to steric hindrance that can force the phenyl rings out of planarity, affecting the molecule's conformation and properties.
2-Benzoyl-4-nitrobenzoic acid
-
Synthesis: This isomer can be synthesized by nitrating 2-benzoylbenzoic acid. The benzoyl group is a deactivating, meta-directing substituent. The carboxylic acid is also deactivating and meta-directing. The positions ortho and para to the carboxyl group are activated relative to the positions ortho and para to the benzoyl group. Nitration would likely yield a mixture of isomers, including 2-benzoyl-4-nitrobenzoic acid.
-
Properties & Characterization: This compound has a molecular formula of C₁₄H₉NO₅ and a molecular weight of 271.22 g/mol .[7]
Comparative Data Summary
The following table summarizes key properties of the parent compound and related, simpler isomers to illustrate the impact of substituent position.
| Property | This compound | 2-Benzoyl-4-nitrobenzoic acid[7] | 2-Nitrobenzoic acid | 3-Nitrobenzoic acid[8] | 4-Nitrobenzoic acid[5] |
| Molecular Formula | C₁₄H₉NO₅ | C₁₄H₉NO₅ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 271.22 g/mol | 271.22 g/mol | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol |
| Appearance | Pale yellow solid | - | Yellowish-white crystals[9][10] | Off-white solid[11] | Pale yellow solid[5] |
| Melting Point (°C) | - | - | 146–148[9][10] | 139–141[9][10][11] | 237–242[9][10] |
| pKa (in water) | - | - | ~2.17[9][10] | ~3.47[9][10][11] | ~3.41[5][9][10] |
| Water Solubility | - | - | ~7.8 g/L[9][10] | ~0.24 g/100 mL[9][10][11] | <0.1 g/100 mL[5][9][10] |
Note: Data for the more complex isomers is not as readily available in comparative literature.
Section 3: Applications in Drug Development and Medicinal Chemistry
Benzoic acid derivatives are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] The nitrobenzoyl-benzoic acid scaffold serves as a versatile platform for developing novel therapeutic agents.
Role as a Bioactive Scaffold
The structure-activity relationship (SAR) of benzoic acid derivatives is heavily modulated by the nature and position of its substituents.[14]
-
Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor, often critical for interacting with the active sites of enzymes and receptors.[14]
-
Nitro Group: As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid.[10][14] It is also a known pharmacophore in various antimicrobial agents.[14]
-
Bridging Ketone: The benzophenone core provides a rigid, three-dimensional structure that can be optimized to fit into specific binding pockets.
Inhibition of Pro-inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[15] Certain nitro-aromatic compounds have been investigated as potential inhibitors of this pathway.[15] The mechanism often involves preventing the degradation of the IκB inhibitor, which in turn sequesters the NF-κB dimer in the cytoplasm and prevents it from activating pro-inflammatory gene transcription in the nucleus.[15] The nitrobenzoyl-benzoic acid scaffold could serve as a starting point for designing targeted NF-κB inhibitors.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Section 4: Experimental Protocols
The following protocols provide a standardized, self-validating framework for the synthesis and characterization of these compounds.
Protocol: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol for a parent compound illustrates the foundational methodology that can be adapted for nitro-substituted analogues.[1][4]
Materials and Reagents:
-
Phthalic Anhydride (15 g, ~0.1 mol)
-
Thiophene-free Benzene (75 mL, anhydrous)
-
Anhydrous Aluminum Chloride (30 g, ~0.22 mol)
-
Ice and Water
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap (for HCl), add 15 g of phthalic anhydride and 75 mL of anhydrous benzene. Stir to dissolve.
-
Catalyst Addition (Rationale): Cool the flask in an ice bath to manage the exothermic reaction. Slowly add 30 g of anhydrous aluminum chloride in small portions over 30 minutes. This slow, cooled addition is critical to prevent overheating and potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture gently. Once the initial reaction subsides, heat the flask to reflux (using a water bath) for approximately 1 hour to ensure the reaction goes to completion.
-
Hydrolysis (Rationale): Cool the flask thoroughly in an ice bath. Very slowly and carefully, add crushed ice to the flask, followed by cold water, to hydrolyze the aluminum chloride-product complex. This step is highly exothermic and releases HCl gas. Finally, add ~20 mL of concentrated HCl to ensure all aluminum salts are dissolved in the aqueous layer.
-
Isolation of Crude Product: Transfer the mixture to a separatory funnel. Remove the lower aqueous layer. The upper organic layer (benzene) contains the product. Remove the excess benzene via steam distillation or rotary evaporation to yield the crude product.
-
Purification (Rationale): Dissolve the crude product in a warm 10% sodium carbonate solution. The acidic product forms a water-soluble sodium salt, while non-acidic impurities remain insoluble. Treat the solution with activated charcoal to adsorb colored impurities, then filter while hot.
-
Precipitation: Cool the filtrate and slowly acidify it with concentrated HCl until no more precipitate forms. The 2-benzoylbenzoic acid will precipitate out of the solution.
-
Final Steps: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., water or a benzene/ligroin mixture).
Protocol: Spectroscopic Characterization
To confirm the identity and distinguish between isomers, a combination of spectroscopic methods is essential.
-
¹H NMR Spectroscopy: The aromatic region (typically 7.0-8.5 ppm) will be complex. Key differentiators include:
-
Symmetry: Symmetrical isomers like this compound will show fewer, more distinct signals (e.g., two doublets for each para-substituted ring).
-
Coupling Patterns: Ortho, meta, and para substitution patterns on the rings will produce characteristic splitting patterns (doublets, triplets, doublets of doublets).
-
-
¹³C NMR Spectroscopy: The number of unique signals will correspond to the molecule's symmetry. The carbonyl carbons (ketone and carboxylic acid) will appear far downfield (~165-195 ppm).
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Carboxylic Acid): A broad peak around 1700 cm⁻¹.
-
C=O Stretch (Ketone): A sharp peak around 1660 cm⁻¹.
-
O-H Stretch (Carboxylic Acid): A very broad signal from 2500-3300 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong, characteristic peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
Conclusion
The isomers of this compound represent a fascinating case study in the chemical and biological consequences of molecular architecture. Through established synthetic methodologies like the Friedel-Crafts acylation, a diverse array of these compounds can be accessed. The precise placement of the nitro and benzoyl groups dictates fundamental physicochemical properties such as acidity, melting point, and solubility, which in turn govern their behavior in both chemical and biological systems. For professionals in drug discovery, these scaffolds offer a rich platform for designing targeted agents, potentially against inflammatory pathways like NF-κB. A thorough understanding of the relationship between isomeric structure and function is indispensable for unlocking the full potential of this valuable class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Benzoyl-4-nitrobenzoic acid | C14H9NO5 | CID 870233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
The Strategic Application of 4-(4-Nitrobenzoyl)benzoic Acid in the Synthesis of High-Performance Aromatic Polyamides
Introduction: The Imperative for Advanced Polymeric Materials
In the relentless pursuit of materials that defy conventional limitations, researchers and engineers are increasingly turning to high-performance polymers. These materials are indispensable in sectors where extreme thermal stability, robust mechanical strength, and superior chemical resistance are paramount, such as in the aerospace, automotive, and electronics industries. A key strategy in the design of these advanced polymers is the judicious selection of highly functionalized aromatic monomers. 4-(4-Nitrobenzoyl)benzoic acid (NBBA) emerges as a monomer of significant interest. Its unique molecular architecture, featuring a pre-formed benzophenone linkage, a reactive carboxylic acid, and an activatable nitro group, offers a versatile platform for creating novel aromatic polyamides with tailored properties.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer for the synthesis of high-performance aromatic polyamides. We will delve into the rationale behind its use, provide step-by-step protocols for its polymerization, and detail the characterization of the resulting polymers.
Monomer Profile: this compound (NBBA)
The strategic advantage of employing NBBA lies in its trifunctional nature. The carboxylic acid group serves as the primary reactive site for polycondensation reactions, typically with aromatic diamines, to form the characteristic amide linkages of the polymer backbone. The benzophenone moiety introduces a kinked, rigid structure that enhances thermal stability and can contribute to desirable solubility characteristics. Furthermore, the nitro group presents a site for post-polymerization modification, such as reduction to an amine group, which can be used for cross-linking or for further functionalization of the polymer.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 7377-13-1 |
| Molecular Formula | C₁₄H₉NO₅ |
| Molecular Weight | 271.23 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Purity | ≥97% |
| Melting Point | 238-242 °C |
Polymerization of NBBA: A Protocol for Aromatic Polyamide Synthesis
The synthesis of aromatic polyamides from NBBA is typically achieved through a direct polycondensation reaction with an aromatic diamine. The Yamazaki-Higashi phosphorylation reaction is a well-established and efficient method for this transformation, proceeding under mild conditions and yielding high molecular weight polymers.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of aromatic polyamides from NBBA.
Detailed Protocol: Synthesis of a Representative Polyamide from NBBA and 4,4'-Oxydianiline (ODA)
Materials:
-
This compound (NBBA) (1.00 mmol, 0.271 g)
-
4,4'-Oxydianiline (ODA) (1.00 mmol, 0.200 g)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
-
Lithium Chloride (LiCl), anhydrous (0.2 g)
-
Pyridine, anhydrous (1 mL)
-
Triphenyl phosphite (TPP) (1.2 mmol, 0.372 g, 0.33 mL)
-
Methanol (200 mL)
-
Deionized Water
Equipment:
-
100 mL three-necked flask with a mechanical stirrer, nitrogen inlet, and outlet
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked flask, combine NBBA (1.00 mmol), ODA (1.00 mmol), and LiCl (0.2 g) in NMP (5 mL).
-
Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until all solids have dissolved.
-
Reagent Addition: To the clear solution, add pyridine (1 mL) followed by TPP (1.2 mmol).
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing methanol (200 mL) with vigorous stirring. A fibrous precipitate will form.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any residual solvent and reagents.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C overnight to a constant weight.
Characterization of the Resulting Polyamide
A thorough characterization of the synthesized polymer is crucial to confirm its structure and evaluate its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups in the polymer.
Protocol:
-
Prepare a thin film of the polymer by casting from an NMP solution onto a KBr plate or prepare a KBr pellet with a small amount of the dried polymer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
-
N-H stretch (amide): ~3300 cm⁻¹
-
C=O stretch (amide I): ~1650 cm⁻¹
-
N-H bend (amide II): ~1540 cm⁻¹
-
C=O stretch (ketone): ~1660 cm⁻¹
-
NO₂ asymmetric stretch: ~1520 cm⁻¹
-
NO₂ symmetric stretch: ~1350 cm⁻¹
-
C-O-C stretch (ether, from ODA): ~1240 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the polymer's structure and monomer integration.
Protocol:
-
Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H and ¹³C NMR spectra.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Aromatic protons will appear in the range of 7.0-8.5 ppm.
-
The amide proton (N-H) will typically be a broad singlet around 10.5 ppm.
-
Thermal Properties
The thermal stability and transitions of the polymer are critical indicators of its performance at elevated temperatures.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.
Protocol:
-
Place 5-10 mg of the dried polymer in a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.
Protocol:
-
Seal 5-10 mg of the dried polymer in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 350°C) at a heating rate of 10°C/min, cool it rapidly, and then reheat at the same rate. The Tg is determined from the second heating scan.
-
Expected Properties of NBBA-Based Polyamides
The incorporation of the benzophenone and nitro groups from NBBA is expected to yield aromatic polyamides with the following high-performance characteristics.
| Property | Expected Range/Value |
| Glass Transition Temp. (Tg) | 220 - 280 °C |
| 10% Weight Loss Temp. (TGA) | > 450 °C (in N₂) |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) with the aid of LiCl |
| Film-Forming Ability | Capable of forming tough, flexible films from solution casting |
| Mechanical Properties (Film) | High tensile strength and modulus |
Structure-Property Relationships
Caption: Influence of monomer structure on polymer properties.
Conclusion and Future Outlook
This compound is a highly promising monomer for the development of advanced aromatic polyamides. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to synthesize and evaluate novel high-performance polymers. The presence of the nitro group opens up exciting possibilities for creating functional materials with applications in areas such as gas separation membranes, high-temperature adhesives, and advanced composites. Further exploration into the reduction of the nitro group and subsequent cross-linking or derivatization will undoubtedly lead to the next generation of materials with even more remarkable properties.
References
Application Note: Synthesis and Characterization of a Nitro-Functionalized Metal-Organic Framework Using 4-(4-Nitrobenzoyl)benzoic Acid
Abstract
This document provides a comprehensive guide to the synthesis and characterization of a novel Metal-Organic Framework (MOF) utilizing 4-(4-nitrobenzoyl)benzoic acid as the organic linker. Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, offering exceptionally high surface areas and tunable properties.[1] The incorporation of a nitro-functionalized linker, such as this compound, is a strategic approach to enhance the framework's properties for specific applications, including gas storage, separation, and catalysis. The electron-withdrawing nature of the nitro group can significantly influence the electronic environment of the MOF, leading to improved performance in areas like carbon dioxide capture and selective adsorption.[2][3] This application note details a robust solvothermal synthesis protocol, outlines essential characterization techniques for structural and functional validation, and discusses potential applications for the resulting nitro-functionalized MOF.
Introduction: The Significance of Functionalized MOFs
The modular nature of MOFs, arising from the vast library of available metal nodes and organic linkers, allows for the rational design of materials with tailored properties. Functionalization of the organic linker is a powerful tool to imbue MOFs with specific chemical or physical characteristics without altering the underlying topology.[4] The nitro group (-NO2) is a particularly interesting functional moiety due to its strong electron-withdrawing capabilities. This property can create strong dipole-quadrupole interactions with guest molecules like CO2, enhancing selective gas adsorption.[2][5] Furthermore, the presence of nitro groups can modulate the Lewis acidity of the metal centers, potentially boosting catalytic activity.[3]
The linker of focus, this compound (C14H9NO5, Molar Mass: 271.23 g/mol ), is a dicarboxylic acid featuring a rigid backbone with a strategically placed nitro group.[6][7] This rigidity is conducive to the formation of stable, porous frameworks, while the nitro functionality offers a pathway to advanced applications. This guide provides a scientifically grounded protocol for the synthesis of a zinc-based MOF using this linker, chosen for the common use of zinc in forming stable MOF structures.[8][9]
Synthesis Protocol: Solvothermal Method
The solvothermal method is a widely employed technique for the synthesis of high-quality, crystalline MOFs.[10] The reaction is carried out in a sealed vessel at elevated temperatures, allowing for the slow crystallization of the framework.
Materials and Equipment
| Reagent/Equipment | Description |
| Metal Precursor | Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) |
| Organic Linker | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Activation Solvent | Ethanol, Chloroform |
| Reaction Vessel | 25 mL Teflon-lined stainless steel autoclave |
| Heating | Laboratory oven |
| Purification | Centrifuge, Vacuum filtration system |
| Drying | Vacuum oven |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. 7377-13-1 CAS MSDS (4-(4-NITRO-BENZOYL)-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
Application Notes and Protocols for the Coordination Chemistry of 4-(4-Nitrobenzoyl)benzoic Acid with Metal Ions
Introduction: Unveiling the Potential of a Multifunctional Ligand
In the ever-evolving landscape of coordination chemistry and materials science, the rational design of organic ligands is paramount to the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties. 4-(4-Nitrobenzoyl)benzoic acid is an intriguing, yet underexplored, bifunctional organic ligand. Its rigid backbone, coupled with multiple potential coordination sites—the carboxylic acid group, the ketone carbonyl, and the nitro group—presents a rich platform for the construction of diverse and complex supramolecular architectures.[1][2]
The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the resulting metal complexes, making them candidates for applications in catalysis, sensing, and nonlinear optics. The rigid nature of the benzoylbenzoic acid framework is conducive to the formation of porous materials, which are of great interest for gas storage and separation.[3][4]
This guide provides a comprehensive overview of the coordination chemistry of this compound. While direct literature on the coordination complexes of this specific ligand is nascent, this document leverages established protocols from structurally analogous systems, such as other substituted nitrobenzoic acids and benzoylbenzoic acids, to provide robust, field-proven methodologies for researchers, scientists, and drug development professionals. The protocols herein are presented as predictive, yet grounded in the fundamental principles of coordination chemistry.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is essential before embarking on the synthesis of its metal complexes.
| Property | Value | Source |
| CAS Number | 7377-13-1 | [1][5] |
| Molecular Formula | C₁₄H₉NO₅ | [1][2] |
| Molecular Weight | 271.23 g/mol | [1][5] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available up to 97% | [1] |
Predictive Protocols for the Synthesis of Metal Complexes
The synthesis of metal complexes with carboxylate-containing ligands is most commonly achieved through solvothermal or hydrothermal methods. These techniques facilitate the deprotonation of the carboxylic acid and promote the formation of crystalline products. The following protocols are adapted from established procedures for structurally similar ligands and are expected to yield high-quality crystalline materials.[3][6]
Protocol 1: Solvothermal Synthesis of a Transition Metal Complex (e.g., Zn(II) or Cd(II))
This protocol is designed for the synthesis of a coordination polymer or metal-organic framework. The choice of solvent can significantly influence the resulting structure.
Rationale: Solvothermal synthesis in a sealed vessel allows for temperatures above the solvent's boiling point, increasing reactant solubility and promoting the formation of thermodynamically stable, crystalline products. The use of a mixed-solvent system, such as DMF/ethanol, can help to control the crystal growth and morphology.
Materials:
-
This compound (Ligand, L)
-
A transition metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O, or Cadmium nitrate tetrahydrate, Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound in 5 mL of DMF.
-
In a separate container, dissolve 0.05 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of ethanol.
-
Combine the two solutions in the scintillation vial.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the oven to 100 °C over 2 hours.
-
Maintain the temperature at 100 °C for 72 hours.
-
Slowly cool the oven to room temperature over 24 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals in air.
Visualization of the General Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis of metal complexes.
Characterization of the Resulting Coordination Complexes
A multi-technique approach is essential to fully characterize the synthesized materials, confirming their structure, composition, and properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and effective method to confirm the coordination of the ligand to the metal center. The deprotonation of the carboxylic acid group leads to a characteristic shift in the C=O stretching frequency.
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Compare the spectrum of the complex to that of the free ligand.
Expected Spectral Features:
-
Disappearance of the broad O-H stretch: The broad band from approximately 2500-3300 cm⁻¹ in the free ligand, characteristic of the carboxylic acid O-H, should be absent in the complex.
-
Shift in the Carboxylate C=O Stretch: The C=O stretch of the carboxylic acid in the free ligand (typically ~1700 cm⁻¹) will be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically in the ranges of 1650-1540 cm⁻¹ and 1440-1335 cm⁻¹, respectively.
-
Ketone and Nitro Group Vibrations: The stretching vibrations of the ketone C=O (around 1650 cm⁻¹) and the nitro group (asymmetric stretch ~1530 cm⁻¹, symmetric stretch ~1350 cm⁻¹) may also show slight shifts upon coordination, indicating their potential involvement or electronic influence.
Thermogravimetric Analysis (TGA)
Rationale: TGA provides information about the thermal stability of the complex and the presence of coordinated or guest solvent molecules. This is crucial for understanding the material's robustness for potential applications at elevated temperatures.[6][7][8]
Protocol:
-
Place 5-10 mg of the sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Expected Results:
-
An initial weight loss at temperatures below 150 °C typically corresponds to the loss of guest solvent molecules (e.g., water, DMF).
-
A plateau of thermal stability will be observed until the onset of decomposition. The decomposition temperature is an indicator of the strength of the coordination bonds.[6]
-
The final residual mass should correspond to the expected metal oxide.
Powder X-Ray Diffraction (PXRD)
Rationale: PXRD is used to confirm the crystallinity and phase purity of the bulk sample. The experimental pattern can be compared to a simulated pattern if a single-crystal structure is obtained.
Protocol:
-
Grind the crystalline sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction data over a 2θ range of 5-50°.
Expected Results:
-
A series of sharp peaks indicates a well-ordered, crystalline material.
-
The absence of peaks corresponding to the starting materials confirms the completion of the reaction.
-
The peak positions are characteristic of the crystal structure and can be used for phase identification.
Single-Crystal X-Ray Diffraction
Rationale: This is the definitive technique for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination environment of the metal ion. It also reveals the overall network topology and porosity of the material.
Protocol:
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo or Cu Kα radiation.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).[9]
Potential Coordination Modes and Structural Outcomes
The versatility of this compound as a ligand stems from its multiple potential donor sites. The carboxylate group is the primary coordination site and can adopt several modes.
Visualization of Potential Coordination Modes:
Caption: Potential coordination modes of the carboxylate group.
-
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
-
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.
-
Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, linking them together. This is a common mode in the formation of MOFs.
The ketone and nitro groups are generally weaker coordinating groups than the carboxylate. However, they may participate in weaker interactions or secondary coordination, influencing the overall structure and stability of the framework. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature), and the presence of any competing ligands or counter-ions.[3][6]
Potential Applications
The structural features of metal complexes derived from this compound suggest their potential use in several advanced applications.
-
Gas Storage and Separation: The rigidity of the ligand is conducive to the formation of porous MOFs. The polar nitro groups lining the pores could enhance the selective adsorption of gases like CO₂.[10]
-
Heterogeneous Catalysis: MOFs can serve as solid-state catalysts. The metal nodes can act as Lewis acid sites, and the functionalized organic linkers can also participate in catalytic reactions.[10][11][12]
-
Sensing: The photoluminescent properties of MOFs can be modulated by the presence of certain analytes, making them potential candidates for chemical sensors. The nitroaromatic moiety may quench fluorescence, providing a built-in mechanism for "turn-off" sensing.[3]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. While the nitro group may have toxicity concerns, derivatization could lead to biocompatible materials.[12]
Conclusion
This compound is a promising but largely unexplored ligand for the construction of novel coordination complexes and metal-organic frameworks. By leveraging established synthetic and characterization protocols from analogous systems, researchers can systematically investigate its coordination chemistry. The insights and methodologies provided in this guide offer a solid foundation for the synthesis of new materials with potentially interesting and useful properties in catalysis, gas separation, and sensing. The predictive nature of these protocols underscores the exciting opportunities for discovery in this area.
References
- 1. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-NITRO-BENZOYL)-BENZOIC ACID | 7377-13-1 [chemicalbook.com]
- 6. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
The Strategic Utility of 4-(4-Nitrobenzoyl)benzoic Acid in the Synthesis of Advanced Liquid Crystalline Materials
Introduction: A Versatile V-Shaped Precursor for Novel Mesogens
In the pursuit of novel liquid crystalline materials with tailored properties, the molecular architecture of the constituent molecules is of paramount importance. 4-(4-Nitrobenzoyl)benzoic acid emerges as a compelling and versatile precursor, particularly for the synthesis of both calamitic (rod-like) and bent-core (banana-shaped) liquid crystals. Its inherent V-shaped geometry, arising from the benzoyl linkage, provides a foundational bent unit, while the two distinct functional groups—a carboxylic acid and a nitro group—offer orthogonal handles for synthetic elaboration.[1]
The carboxylic acid moiety serves as a classical anchor for esterification, allowing for the attachment of various phenolic units to extend one arm of the molecule. The nitro group, upon reduction to an amine, provides a nucleophilic site for the formation of imines (Schiff bases) or amides, enabling the construction of the second arm. This modular synthetic approach allows for the systematic tuning of molecular shape, polarity, and aspect ratio, which are critical determinants of mesomorphic behavior. This application note provides a detailed guide for researchers, chemists, and materials scientists on the strategic use of this compound in the synthesis of advanced liquid crystalline materials, with a focus on practical, field-proven protocols.
Core Synthetic Strategy: From Nitro Precursor to Mesogenic Architectures
The overarching synthetic strategy involves a two-pronged approach. First, the selective functionalization of the carboxylic acid and nitro groups of this compound to introduce mesogenic-promoting side arms. Second, the characterization of the resulting compounds for their liquid crystalline properties. The key to this strategy is the controlled, stepwise modification of the starting material.
A pivotal transformation is the reduction of the nitro group to an amine, which dramatically alters the electronic and reactive properties of that portion of the molecule. This conversion unlocks the pathway to Schiff base and amide-containing liquid crystals.
PART 1: Synthesis of the Key Intermediate: 4-(4-Aminobenzoyl)benzoic Acid
The reduction of the nitro group in this compound to form 4-(4-aminobenzoyl)benzoic acid is the crucial first step in synthesizing a wide array of liquid crystals. Two robust and widely employed methods for this transformation are catalytic hydrogenation and reduction using tin(II) chloride.
Protocol 1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[2][3][4][5][6][7][8] This method typically offers high yields and avoids the use of stoichiometric heavy metal reagents.
Rationale: Palladium on carbon is a highly effective catalyst for the hydrogenation of nitro groups. The reaction is carried out in a basic aqueous solution to ensure the solubility of the starting material and product as their sodium salts. The use of hydrogen gas at a moderate pressure and temperature ensures a controlled and safe reaction. Acidification of the reaction mixture after filtration of the catalyst precipitates the desired amino acid.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a high-pressure autoclave, combine this compound (10.0 g, 36.9 mmol), sodium hydroxide (1.48 g, 37.0 mmol), and 150 mL of deionized water. Stir the mixture until all solids are dissolved, forming the sodium salt of the starting material.
-
Catalyst Addition: To the solution, add 5% Palladium on Carbon (Pd/C) (0.5 g, ~5 wt%).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by two purges with hydrogen gas. Pressurize the autoclave with hydrogen to 2 MPa and heat the mixture to 60-70°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at this temperature and pressure for approximately 2-4 hours, or until the pressure ceases to drop, indicating the completion of hydrogen uptake.
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation of the Product: Transfer the filtrate to a beaker and, with stirring, acidify to a pH of ~3 using concentrated hydrochloric acid. A white precipitate of 4-(4-aminobenzoyl)benzoic acid will form.
-
Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 80°C.
Expected Yield: >95% Purity (by HPLC): >99%
Protocol 1.2: Reduction using Tin(II) Chloride (SnCl₂)
Reduction with tin(II) chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to their corresponding anilines.[3][9][10][11][12] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Rationale: In the presence of a strong acid like hydrochloric acid, tin metal or its Sn(II) salt acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to yield the final amine. The product is initially formed as an ammonium salt, which is then neutralized with a base to liberate the free amine.
Experimental Protocol:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10.0 g, 36.9 mmol) in 100 mL of absolute ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (41.6 g, 184.5 mmol, 5 equivalents).
-
Reaction Initiation: Slowly add 50 mL of concentrated hydrochloric acid to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude 4-(4-aminobenzoyl)benzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture.
Expected Yield: 85-95%
PART 2: Synthesis of Schiff Base Liquid Crystals
The synthesized 4-(4-aminobenzoyl)benzoic acid is a versatile building block for creating Schiff base liquid crystals. The amino group can be condensed with various aromatic aldehydes to introduce a second arm, while the carboxylic acid can be esterified in a subsequent step to further elongate the molecule.
Protocol 2.1: Synthesis of 4-(4-(benzylideneamino)benzoyl)benzoic acid Derivatives
This protocol describes the general procedure for the condensation of 4-(4-aminobenzoyl)benzoic acid with a substituted benzaldehyde to form a Schiff base.[13][14][15][16]
Rationale: The formation of a Schiff base (imine) is a condensation reaction between a primary amine and an aldehyde, typically catalyzed by a small amount of acid. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve 4-(4-aminobenzoyl)benzoic acid (1.0 g, 4.14 mmol) and a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 0.51 g, 4.14 mmol) in 50 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a toluene/ethanol mixture.
Table 1: Examples of Substituted Benzaldehydes for Schiff Base Synthesis
| Substituted Benzaldehyde | Resulting Schiff Base Functionality | Potential Impact on Mesomorphic Properties |
| 4-Hydroxybenzaldehyde | Terminal hydroxyl group | Promotes hydrogen bonding, potentially leading to smectic phases. |
| 4-Methoxybenzaldehyde | Terminal methoxy group | Increases molecular polarity and can influence transition temperatures. |
| 4-(Hexyloxy)benzaldehyde | Terminal hexyloxy chain | Adds flexibility and can induce smectic or nematic phases. |
| 4-Cyanobenzaldehyde | Strong terminal dipole | Increases dielectric anisotropy, useful for display applications. |
Workflow for Schiff Base Synthesis
Caption: Synthetic pathway from this compound to a Schiff base liquid crystal precursor.
PART 3: Synthesis of Ester-Containing Liquid Crystals
The carboxylic acid functionality of this compound provides a direct route to ester-containing liquid crystals. This approach is particularly useful for synthesizing molecules where two different side arms are desired.
Protocol 3.1: Esterification of this compound with Substituted Phenols
This protocol details the esterification of the starting material with a phenol, which can be a precursor to a liquid crystalline molecule.[17][18][19][20][21]
Rationale: The direct esterification of a carboxylic acid and a phenol can be challenging. The Mitsunobu reaction is a mild and efficient method for this transformation, proceeding under neutral conditions at room temperature. It uses a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylate.
Experimental Protocol:
-
Reactant Mixture: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 3.69 mmol), a substituted phenol (e.g., 4-cyanophenol, 0.44 g, 3.69 mmol), and triphenylphosphine (PPh₃) (1.16 g, 4.43 mmol) in 50 mL of dry tetrahydrofuran (THF).
-
Mitsunobu Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (0.87 mL, 4.43 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ester.
Table 2: Examples of Substituted Phenols for Esterification
| Substituted Phenol | Resulting Ester Functionality | Potential for Further Modification |
| 4-Cyanophenol | Terminal cyano group | Introduces a strong dipole moment. |
| 4-Hydroxyphenol (Hydroquinone) | Free hydroxyl group | Allows for the attachment of a second mesogenic unit. |
| 4-Alkoxyphenols | Terminal alkoxy chain | Provides a flexible tail to promote mesophase formation. |
Workflow for Multi-step Synthesis of Bent-Core Liquid Crystals
Caption: A multi-step synthetic route to bent-core liquid crystals from this compound.
Conclusion and Future Outlook
This compound stands out as a highly valuable and underutilized precursor in the field of liquid crystal synthesis. Its pre-organized bent geometry and orthogonal functional groups provide a powerful platform for the rational design of novel mesogenic materials. The protocols detailed in this application note offer reliable and adaptable methods for the synthesis of key intermediates and final liquid crystalline compounds. By systematically varying the side chains attached through ester and imine linkages, researchers can explore a vast chemical space and fine-tune the resulting mesomorphic properties, paving the way for the discovery of new liquid crystals with applications in advanced display technologies, sensors, and other smart materials.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. sarthaks.com [sarthaks.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. rjptonline.org [rjptonline.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. US3660411A - Esterification process - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 21. ijstr.org [ijstr.org]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-(4-Nitrobenzoyl)benzoic acid
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Nitrobenzoyl)benzoic acid. The method utilizes a C18 stationary phase with a gradient elution mobile phase consisting of acidified water and acetonitrile, coupled with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis. The causality behind experimental choices is explained, and the method is structured to be self-validating in accordance with international guidelines.
Introduction
This compound (4-NBBA) is a chemical intermediate potentially utilized in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and polar compounds like 4-NBBA.[1] This application note presents a validated HPLC method developed for this purpose.
The chemical structure of this compound, with its two aromatic rings, a carboxylic acid group, and a nitro group, dictates the selection of analytical conditions. The presence of chromophores, specifically the nitroaromatic system, allows for sensitive detection using UV spectrophotometry.[2][3] The carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent retention and sharp peak shapes.
Physicochemical Properties of this compound
-
Structure: *
*
-
Solubility: The compound is soluble in organic solvents such as dimethylformamide (DMF) and sparingly soluble in aqueous buffers.[10] This characteristic is crucial for the preparation of stock and working standard solutions.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Class A volumetric glassware.
-
Sonicator.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (≥98%, HPLC grade).
-
Methanol (HPLC grade).
-
-
Chromatographic Column:
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of water and mix well. The addition of formic acid to the mobile phase suppresses the ionization of the carboxylic acid group of 4-NBBA, leading to better retention and improved peak symmetry on the reversed-phase column.[11]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 999 mL of acetonitrile and mix well.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes or until fully dissolved. Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions will be used to construct the calibration curve.
Sample Preparation
Accurately weigh a sample containing an amount of this compound expected to yield a final concentration within the calibration range. Dissolve the sample in a known volume of diluent, using sonication if necessary. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.
HPLC Method Parameters
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Gradient Elution: A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak shapes compared to an isocratic method.
-
Detection Wavelength: The selection of 255 nm is based on the UV absorbance characteristics of nitro-substituted aromatic compounds, which typically exhibit strong absorbance in this region.[11] A photodiode array detector can be used to confirm the peak purity and identify the optimal detection wavelength.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][13] The validation should include the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 4-NBBA should be free from interference from the diluent, and any potential impurities or degradation products. This can be assessed using a PDA detector for peak purity. |
| Linearity | A linear relationship between the concentration and the peak area should be established over the range of 1-100 µg/mL with a correlation coefficient (r²) of ≥ 0.999. |
| Accuracy | The recovery should be within 98.0% to 102.0% for spiked samples at three different concentration levels (low, medium, and high). |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD of the analysis of the same sample on different days, by different analysts, or on different instruments should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
The validation of the analytical procedure is crucial to demonstrate its suitability and reliability.[14][15][16] The FDA and other regulatory bodies provide guidance on the validation of analytical procedures.[3][12][17][18][19]
System Suitability
Before commencing any sample analysis, the performance of the HPLC system must be verified through a system suitability test (SST). This ensures that the chromatographic system is adequate for the intended analysis.[11][20][21][22]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Injections | RSD ≤ 2.0% for peak area and retention time of six replicate injections |
Data Analysis and Quantification
The concentration of this compound in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward to implement in a laboratory setting and can be validated according to international guidelines to support research, development, and quality control activities. The provided rationale for the selection of chromatographic parameters and the comprehensive validation plan ensure the trustworthiness and scientific integrity of the analytical results.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Permitted changes in HPLC methods from the 11th edition of the European Pharmacopoeia [labbulletin.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. starodub.nl [starodub.nl]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 18. fda.gov [fda.gov]
- 19. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 20. usp.org [usp.org]
- 21. agilent.com [agilent.com]
- 22. Chromatography [usp.org]
"gas chromatography analysis of 4-(4-Nitrobenzoyl)benzoic acid derivatives"
An Application Note and Protocol for the Gas Chromatography Analysis of 4-(4-Nitrobenzoyl)benzoic Acid and its Derivatives
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of the carboxylic acid moiety, direct GC analysis is not feasible. This protocol details a robust derivatization procedure to convert the target analytes into their more volatile methyl esters, enabling high-resolution separation and sensitive detection. The methodologies described herein are tailored for researchers, chemists, and quality control professionals in pharmaceutical development and chemical synthesis, providing not only a step-by-step protocol but also the scientific rationale behind the chosen parameters to ensure method robustness, accuracy, and reliability.
Introduction and Scientific Principle
This compound and its structural analogues are important intermediates in the synthesis of various organic materials, including polymers and pharmacologically active compounds like procaine and folic acid precursors.[1] Accurate and reliable quantification of these compounds is critical for process monitoring, impurity profiling, and quality assurance.
The primary analytical challenge presented by these molecules is the carboxylic acid functional group. This group promotes strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility, making it unsuitable for direct gas chromatography.[2][3] Furthermore, the presence of a nitroaromatic system introduces susceptibility to thermal degradation at the high temperatures typically required for elution.[4][5]
To overcome these challenges, a chemical derivatization step is essential.[6] This application note focuses on esterification, specifically methylation, to convert the polar carboxylic acid into a non-polar, more volatile methyl ester. This transformation drastically improves the chromatographic behavior of the analyte, leading to sharper peaks, reduced tailing, and enhanced sensitivity.[7] The subsequent analysis by GC-MS provides both high-efficiency separation and definitive structural confirmation through mass spectral fragmentation patterns.
Experimental Design and Methodology
Reagents and Materials
-
Analytes: this compound and its derivatives (Reference Standards, >98% purity)
-
Derivatization Reagent: Boron Trifluoride-Methanol (BF₃-Methanol) solution, 14% w/v
-
Solvents: Methanol (Anhydrous, HPLC Grade), Ethyl Acetate (GC Grade), Dichloromethane (GC Grade), Hexane (GC Grade)
-
Internal Standard (IS): 4,4'-Dichlorobenzophenone or a suitable stable analogue not present in the sample matrix.
-
Other: Sodium Sulfate (Anhydrous), Saturated Sodium Bicarbonate solution, Deionized Water, 2 mL GC Vials with PTFE-lined septa.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a Split/Splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: A mid-polarity capillary column such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its versatility and robustness.
-
Software: MassHunter Workstation Software (or equivalent).
Overall Analytical Workflow
The entire process, from sample receipt to final data analysis, follows a logical and validated sequence to ensure data integrity.
Caption: Overall workflow for the GC-MS analysis of carboxylic acid derivatives.
Detailed Protocols
Protocol 1: Standard and Sample Preparation
-
Stock Solutions: Accurately weigh ~10 mg of each reference standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol to create 1 mg/mL stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the stock solutions into vials. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL. Add a constant amount of internal standard (e.g., to a final concentration of 20 µg/mL) to each calibration standard.
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., 10-50 mg) into a reaction vial. Add the same constant amount of internal standard as used in the calibration standards. Dissolve the sample in 1 mL of methanol.
Protocol 2: Derivatization via Methylation
The conversion of the carboxylic acid to a methyl ester is a critical step. Boron trifluoride acts as a Lewis acid catalyst for the esterification reaction with methanol.
Caption: Catalytic esterification of the carboxylic acid to its methyl ester.
Step-by-Step Procedure:
-
To each standard and sample vial prepared in Protocol 3.1, add 500 µL of 14% BF₃-Methanol solution.
-
Securely cap the vials and vortex briefly.
-
Heat the vials at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vials to cool to room temperature.
-
Extraction: Add 1 mL of deionized water and 1 mL of ethyl acetate to each vial. Vortex for 1 minute.
-
Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Wash: To neutralize any remaining acid, add 1 mL of saturated sodium bicarbonate solution to the collected organic layer. Vortex, allow to separate, and once again transfer the top organic layer to a new vial.
-
Drying: Pass the final organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 500 µL of ethyl acetate or hexane for GC-MS analysis.
Protocol 3: GC-MS Instrumental Analysis
The following conditions serve as a robust starting point and should be optimized for the specific instrument and derivatives being analyzed.
| Parameter | Value / Setting | Rationale |
| GC System | Agilent 8890 GC | --- |
| Injector | Split/Splitless | --- |
| Injection Mode | Splitless (1 µL) | Maximizes transfer of analyte to the column for trace analysis. |
| Injector Temp. | 250°C | Hot enough for rapid volatilization of the methyl ester but low enough to minimize potential degradation of the nitro group.[4] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | ||
| - Initial Temp | 150°C, hold 1 min | Allows for solvent focusing and separation of early eluting peaks. |
| - Ramp | 20°C/min to 300°C | A moderate ramp rate to ensure good separation of structurally similar derivatives. |
| - Final Hold | Hold at 300°C for 5 min | Ensures elution of all high-boiling point compounds from the column. |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | A robust, general-purpose column suitable for a wide range of semi-volatile compounds.[8] |
| MS System | Agilent 5977B MSD | --- |
| Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) | --- |
| Source Temp. | 230°C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Acquisition Mode | Scan | Full scan mode (e.g., m/z 50-500) is used for identification and method development. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from damaging the MS detector filament. |
Results and Data Interpretation
Expected Chromatographic Performance
Upon successful derivatization and analysis, the methyl ester of this compound should elute as a sharp, symmetrical peak. The retention time will be significantly shorter and the peak shape vastly improved compared to any attempt at direct analysis of the underivatized acid.
Mass Spectral Fragmentation
Electron ionization of the derivatized analyte, Methyl 4-(4-nitrobenzoyl)benzoate, will produce a characteristic fragmentation pattern useful for confirmation.
-
Molecular Ion (M+•): The molecular ion peak at m/z 285 should be visible.
-
Key Fragments:
-
m/z 254: Loss of -OCH₃ group (•OCH₃, 31 Da).
-
m/z 226: Subsequent loss of CO (28 Da) from the ester.
-
m/z 150: Fragment corresponding to the [O₂N-C₆H₄-CO]⁺ ion.
-
m/z 120: Fragment corresponding to the [C₆H₄-CO]⁺ ion after loss of NO₂.
-
m/z 104: Fragment corresponding to the benzoyl cation [C₆H₅-CO]⁺ (if rearrangement occurs) or related structures.
-
Quantitative Data Summary (Example)
The following table presents hypothetical data for the parent compound and two potential derivatives to illustrate the expected output.
| Compound | Derivatized Form | Expected R.T. (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Methyl Ester | ~12.5 | 285 | 254, 226, 150, 120 |
| 3-Chloro-4-(4-Nitrobenzoyl)benzoic acid | Methyl Ester | ~13.1 | 319/321 | 288/290, 184/186, 150 |
| 4-(4-Nitrobenzoyl)-2-methylbenzoic acid | Methyl Ester | ~12.8 | 299 | 268, 240, 150, 134 |
Trustworthiness and Method Validation Insights
-
Derivatization Efficiency: To ensure the derivatization reaction goes to completion, analyze a sample spiked with a known high concentration of the analyte. The absence of a broad, tailing peak at a very late retention time corresponding to the underivatized acid is a good indicator of complete reaction.
-
Thermal Stability: The injector temperature is a critical parameter. If peak tailing or low response is observed, it may indicate thermal degradation.[4] A lower injector temperature (e.g., 240°C) or the use of a temperature-programmable inlet should be considered.
-
Alternative Detectors: For applications requiring higher sensitivity for trace-level quantification, selective detectors are highly recommended.
-
An Electron Capture Detector (ECD) is extremely sensitive to the electronegative nitro group and can provide sub-picogram detection limits.[5][8]
-
A Nitrogen-Phosphorus Detector (NPD) or Nitrogen Chemiluminescence Detector (NCD) offers high selectivity for nitrogen-containing compounds, significantly reducing matrix interference.[4][8]
-
Conclusion
The method detailed in this application note provides a reliable and robust framework for the analysis of this compound and its derivatives. The critical step of methylation successfully converts these non-volatile acids into compounds amenable to GC-MS analysis. This protocol, grounded in established chemical principles, delivers the specificity and sensitivity required for demanding research, development, and quality control applications.
References
Application Note & Protocol: Synthesis of High-Performance Polyamides via Step-Growth Polymerization of 4-(4-Nitrobenzoyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties stem from the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. This application note provides a detailed protocol for the synthesis of a novel aromatic polyamide through the step-growth polymerization of 4-(4-nitrobenzoyl)benzoic acid. The strategy involves a two-step process: the selective reduction of the nitro group to an amine, followed by the direct polycondensation of the resulting aminobenzoic acid monomer. This guide is designed to provide both the practical steps for synthesis and a deep understanding of the chemical principles and experimental choices involved.
The introduction of a ketone linkage within the polymer backbone is expected to influence the polymer's solubility and thermal properties.[2][3] The resulting poly(ether-keto-amide) architecture can lead to materials with a favorable balance of high performance and processability, making them attractive for applications in aerospace, electronics, and biomedical fields.[4]
Overall Synthesis Workflow
The synthesis is divided into two main stages. First, the commercially available this compound is converted to its corresponding amino derivative, 4-(4-aminobenzoyl)benzoic acid. This is a critical step that requires a selective reduction of the nitro group without affecting the carboxylic acid functionality. The second stage is the step-growth polymerization of the synthesized amino-acid monomer to yield the final polyamide.
Caption: Overall workflow for the synthesis and characterization of the aromatic polyamide.
Part 1: Monomer Synthesis - Selective Reduction of this compound
Scientific Rationale:
The selective reduction of an aromatic nitro group in the presence of a carboxylic acid is a common challenge in organic synthesis. Catalytic hydrogenation is a powerful method but can sometimes lead to the reduction of the carboxylic acid or other sensitive functional groups.[5] Therefore, a chemoselective chemical reduction is often preferred. We will utilize tin(II) chloride (SnCl₂) in ethanol, a mild and effective method for the selective reduction of nitro groups to amines in the presence of carboxylic acids.[6]
Protocol: Synthesis of 4-(4-Aminobenzoyl)benzoic Acid
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₁₄H₉NO₅ | 271.23 | 10.0 g | 0.0369 |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 | 41.8 g | 0.185 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 200 mL | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~10 mL | - |
| Sodium Bicarbonate Solution (sat.) | NaHCO₃ | 84.01 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0369 mol) of this compound in 200 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Reducing Agent: To the stirred solution, add 41.8 g (0.185 mol) of tin(II) chloride dihydrate in portions. The addition may be exothermic.
-
Reaction: After the addition is complete, slowly add approximately 10 mL of concentrated hydrochloric acid. Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (~500 mL).
-
Precipitation and Neutralization: A white precipitate should form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause frothing.
-
Isolation and Purification: Filter the white precipitate using a Büchner funnel and wash thoroughly with deionized water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(4-aminobenzoyl)benzoic acid.
-
Drying: Dry the purified product in a vacuum oven at 80 °C overnight.
Expected Yield: 85-95%
Characterization of 4-(4-Aminobenzoyl)benzoic Acid:
-
Melting Point: Compare with the literature value.
-
FT-IR (ATR): Look for the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the disappearance of the NO₂ stretching bands (around 1520 and 1340 cm⁻¹). The C=O stretch of the carboxylic acid and ketone should be visible.
-
¹H NMR (DMSO-d₆): The appearance of a broad singlet corresponding to the -NH₂ protons and the characteristic shifts of the aromatic protons will confirm the structure.
Part 2: Step-Growth Polymerization of 4-(4-Aminobenzoyl)benzoic Acid
Scientific Rationale:
The direct polycondensation of aromatic amino acids into high molecular weight polyamides can be challenging. The Yamazaki-Higashi reaction is a highly effective method for this transformation.[7] It utilizes triphenyl phosphite (TPP) and pyridine as condensing agents, allowing the polymerization to proceed under relatively mild conditions (80-120 °C) and avoiding the need for highly reactive and moisture-sensitive monomers like acid chlorides.[7] The reaction proceeds through the in-situ formation of an active phosphonium salt of the carboxylic acid, which is then readily attacked by the amine nucleophile.
Protocol: Synthesis of Aromatic Polyamide
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(4-Aminobenzoyl)benzoic acid | C₁₄H₁₁NO₃ | 241.24 | 5.0 g | 0.0207 |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 50 mL | - |
| Pyridine | C₅H₅N | 79.10 | 10 mL | - |
| Triphenyl phosphite (TPP) | C₁₈H₁₅O₃P | 310.28 | 6.43 g (5.5 mL) | 0.0207 |
| Lithium Chloride (LiCl) | LiCl | 42.39 | 1.0 g | - |
| Methanol | CH₃OH | 32.04 | 200 mL | - |
Procedure:
-
Setup: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 5.0 g (0.0207 mol) of 4-(4-aminobenzoyl)benzoic acid, 1.0 g of lithium chloride, 50 mL of N-Methyl-2-pyrrolidone (NMP), and 10 mL of pyridine.
-
Dissolution: Stir the mixture under a gentle stream of nitrogen until all solids have dissolved. Gentle heating may be applied.
-
Addition of Condensing Agent: Once a homogeneous solution is obtained, add 5.5 mL (0.0207 mol) of triphenyl phosphite (TPP) via a syringe.
-
Polymerization: Heat the reaction mixture to 100-115 °C and maintain for 3-5 hours under a continuous nitrogen purge. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into 200 mL of vigorously stirring methanol.
-
Isolation and Washing: A fibrous precipitate of the polyamide will form. Collect the polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any residual solvent and by-products.
-
Drying: Dry the purified polyamide in a vacuum oven at 100 °C for 24 hours.
Caption: Simplified mechanism of the Yamazaki-Higashi direct polycondensation.
Expected Results and Characterization
The resulting aromatic polyamide is expected to be a fibrous or powdery solid, light yellow to brown in color. It should exhibit good solubility in polar aprotic solvents like NMP, DMAc, and DMSO, which is an advantage for processing.[8]
Characterization of the Aromatic Polyamide:
-
Inherent Viscosity: A measure of the polymer's molecular weight. Determined using a Ubbelohde viscometer with a 0.5 g/dL solution of the polymer in concentrated sulfuric acid at 30 °C. Expected values for similar aromatic polyamides are in the range of 0.5-1.5 dL/g.[3]
-
FT-IR (ATR): The spectrum should show characteristic amide bands: N-H stretching around 3300 cm⁻¹, amide I (C=O stretching) around 1650 cm⁻¹, and amide II (N-H bending) around 1540 cm⁻¹.
-
¹H NMR (DMSO-d₆): The spectrum will show broad peaks in the aromatic region (7-8.5 ppm) and a broad singlet for the amide proton (around 10 ppm).
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): The polymer is expected to exhibit high thermal stability, with a 10% weight loss temperature (T₁₀) above 450 °C in a nitrogen atmosphere.[2]
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is anticipated to be in the range of 250-300 °C, indicative of a rigid polymer backbone.[2]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Reduction Step | Incomplete reaction; Loss of product during work-up. | Increase reaction time; Ensure complete precipitation by adjusting pH carefully; Use a different solvent for recrystallization. |
| Low Molecular Weight Polymer | Impure monomer; Presence of moisture; Incorrect stoichiometry of condensing agents; Insufficient reaction time. | Ensure the monomer is pure and dry; Use anhydrous solvents and a nitrogen atmosphere; Accurately measure the amount of TPP; Increase polymerization time. |
| Gel Formation during Polymerization | Side reactions at high temperatures; Impurities in the monomer. | Lower the polymerization temperature; Ensure high purity of the monomer. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Pyridine and NMP are harmful if inhaled or absorbed through the skin.
-
Triphenyl phosphite is an irritant.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a high-performance aromatic polyamide from this compound. By following the detailed steps for monomer synthesis and step-growth polymerization, researchers can produce a novel material with potentially excellent thermal and mechanical properties. The provided rationale for each step and the detailed characterization methods will enable a thorough understanding and validation of the synthetic process.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polycondensation of alpha-amino acids by pyrosulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 4-(4-Nitrobenzoyl)benzoic Acid for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of a Trifunctional Building Block
4-(4-Nitrobenzoyl)benzoic acid is a unique and highly versatile chemical scaffold. Its structure is characterized by three key functional domains: a carboxylic acid, a reducible nitro group, and a central benzophenone core. This trifunctional nature allows for a diverse range of chemical modifications, making it an invaluable building block in medicinal chemistry, polymer science, and diagnostics. The strategic derivatization of this molecule can yield a library of compounds with tailored properties for specific applications, from targeted drug delivery to the synthesis of high-performance polymers.
The carboxylic acid moiety provides a handle for esterification or amidation, allowing for the conjugation of various molecules such as alcohols, amines, and peptides. The nitro group can be readily reduced to a primary amine, opening up a second, orthogonal site for derivatization. This resulting amino group can then be used for amide bond formation, Schiff base formation, or as a nucleophile in various other reactions. The rigid benzophenone core imparts a defined spatial orientation to the attached functionalities, which can be crucial for biological activity or material properties.
This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed protocols and insights into the rationale behind the experimental choices.
I. Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality is a primary site for derivatization, most commonly through esterification and amide bond formation. These reactions are fundamental in altering the solubility, bioavailability, and conjugation capabilities of the molecule.
A. Esterification: The Fischer-Speier Approach
Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product.[1]
This protocol details the esterification of this compound with ethanol to yield ethyl 4-(4-nitrobenzoyl)benzoate, a versatile intermediate.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, add this compound (1.0 molar equivalent) and absolute ethanol (10-20 molar equivalents, serving as both reactant and solvent).[1]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 molar equivalents) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[1]
-
Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ethyl 4-(4-nitrobenzoyl)benzoate can be purified by recrystallization from a suitable solvent such as ethanol.
| Parameter | Condition/Reagent | Rationale |
| Alcohol | Absolute Ethanol (large excess) | Acts as both reactant and solvent, driving the equilibrium towards ester formation.[1] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[2] |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid.[1] |
B. Amide Coupling: Forming Robust Linkages
Amide bonds are highly stable and are central to the structure of peptides and proteins. Creating amide derivatives of this compound is a key step in developing linkers for bioconjugation or for synthesizing novel bioactive molecules. This typically requires the activation of the carboxylic acid using a coupling agent.[3][4]
This protocol describes a general method for coupling this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[5]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Add HOBt (1.1 equivalents) and the primary amine (1.1 equivalents).
-
Base Addition: Add DIPEA (2.0 equivalents) to the mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate and wash with 0.5 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel.
| Reagent | Molar Equivalents | Function |
| EDC | 1.2 | Carbodiimide coupling agent that activates the carboxylic acid.[5] |
| HOBt | 1.1 | Suppresses racemization and improves coupling efficiency by forming an active ester.[5] |
| DIPEA | 2.0 | A non-nucleophilic base to neutralize acids and facilitate the reaction.[3] |
| Primary Amine | 1.1 | The nucleophile that forms the amide bond. |
II. Derivatization via the Nitro Group: Accessing Amino Functionality
The reduction of the nitro group to a primary amine is a pivotal transformation, converting the molecule into 4-(4-aminobenzoyl)benzoic acid. This introduces a new site for derivatization, orthogonal to the carboxylic acid.
A. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[6][7] The use of a palladium on carbon (Pd/C) catalyst is common.
This protocol is adapted from the reduction of 4-nitrobenzoic acid and is expected to be highly effective for the target molecule.[6][8]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
Salt Formation: In a beaker, dissolve this compound (1.0 equivalent) and sodium hydroxide (1.0 equivalent) in deionized water (approximately 3 times the mass of the acid and base).[6] This enhances solubility for the hydrogenation step.
-
Reaction Setup: Transfer the solution to a high-pressure autoclave. Add the 5% Pd/C catalyst (typically 1-2% by weight of the starting material).
-
Inerting: Seal the autoclave and purge with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 1-2 MPa. Heat the mixture to 60-70 °C with vigorous stirring. The reaction is typically complete in 2-4 hours, indicated by the cessation of hydrogen uptake.[6][8]
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to recover the Pd/C catalyst.
-
Precipitation: Transfer the filtrate to a clean beaker and, while stirring, acidify with concentrated HCl to a pH of approximately 3. A white precipitate of 4-(4-aminobenzoyl)benzoic acid will form.[6]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The expected yield is typically above 95% with a purity of over 99%.[6][7]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | 5% Pd/C | Heterogeneous catalyst for the efficient reduction of the nitro group.[6][8] |
| Pressure | 1-2 MPa H₂ | Provides a sufficient concentration of hydrogen for the reaction.[6] |
| Temperature | 60-70 °C | Increases the reaction rate without promoting side reactions.[6] |
| pH Adjustment | Acidification to pH ~3 | The amino acid product is least soluble at its isoelectric point, leading to precipitation.[6] |
III. Applications of Derivatized this compound
The derivatives of this compound are valuable in a range of scientific and industrial fields.
A. In Medicinal Chemistry and Drug Development
The 4-aminobenzoyl benzoic acid core is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide array of biological activities. The ability to derivatize at two distinct points allows for the creation of combinatorial libraries for high-throughput screening. For instance, isatin-aminobenzoic acid hybrids have been explored as antibacterial and antibiofilm agents.[9]
B. As Bifunctional Linkers in Bioconjugation
The sequential derivatization of the carboxylic acid and the amino group makes 4-(4-aminobenzoyl)benzoic acid an excellent heterobifunctional linker.[10] It can be used to connect different molecular entities, such as a targeting moiety and a therapeutic agent in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[11] The rigid benzophenone core provides a defined spatial separation between the conjugated molecules.
C. In Polymer Chemistry
4-(4-Aminobenzoyl)benzoic acid can serve as a monomer in the synthesis of aramids and other high-performance polymers. The presence of both an amine and a carboxylic acid allows for its participation in polycondensation reactions. The introduction of the benzophenone unit into the polymer backbone can enhance thermal stability and modify the mechanical properties of the resulting material.[12]
IV. Visualization of Derivatization Workflows
Caption: Derivatization pathways of this compound.
Caption: Simplified mechanism of EDC-mediated amide coupling.
V. Conclusion
This compound is a powerful and versatile building block for chemical synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. By understanding the causality behind the experimental choices and leveraging the unique trifunctional nature of this molecule, scientists can design and synthesize novel compounds with tailored properties for a wide range of applications in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Nitrobenzoyl)benzoic Acid
Welcome to the comprehensive technical support guide for the synthesis of 4-(4-Nitrobenzoyl)benzoic acid. This resource is designed for researchers, chemists, and professionals in drug development to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. The synthesis, primarily achieved through a Friedel-Crafts acylation reaction, presents unique challenges due to the electronic nature of the involved reagents. This guide provides in-depth, experience-driven advice and detailed protocols to ensure successful and reproducible outcomes.
I. Synthesis Overview: The Friedel-Crafts Acylation Approach
The most common and direct route to synthesize this compound involves the Friedel-Crafts acylation of a suitable benzoic acid derivative with 4-nitrobenzoyl chloride. The general reaction is depicted below:
Caption: General workflow for the synthesis of this compound.
This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a highly reactive acylium ion.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, providing explanations for their causes and actionable solutions.
Scenario 1: Low or No Product Yield
A low yield is a common frustration in this synthesis, often stemming from the deactivating effect of the nitro group.[2]
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes?
Answer: Low yields can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrates.
-
Moisture Contamination: The Lewis acid catalyst, particularly anhydrous aluminum chloride, is extremely sensitive to moisture.[3][4] Any water in the glassware, solvents, or reagents will rapidly deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids.
-
-
Poor Quality of Reagents: The purity of the starting materials is critical. Impurities in the 4-nitrobenzoyl chloride or the benzoic acid derivative can lead to side reactions and lower yields. The quality of the Lewis acid is also paramount; older or improperly stored AlCl₃ may have reduced activity.[5]
-
Solution: Use high-purity, anhydrous reagents. It is advisable to use a fresh bottle of the Lewis acid.[3]
-
-
Suboptimal Reaction Temperature: Temperature control is crucial. While heating can increase the reaction rate, excessive temperatures can promote the formation of side products and decomposition.[2][6]
-
Incorrect Stoichiometry of Catalyst: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the carbonyl group of the product.[2] This requires the use of more than a stoichiometric amount of the catalyst.
Caption: Decision-making workflow for troubleshooting low product yield.
Scenario 2: Formation of Multiple Products (Isomers and Side Products)
The appearance of multiple spots on a TLC plate indicates the presence of impurities.
Question: My TLC analysis shows multiple spots. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a known challenge in Friedel-Crafts reactions.
-
Isomeric Products: While the desired product is the para,para'-substituted isomer, the formation of ortho and meta isomers is possible, although generally less favored due to steric hindrance and electronic effects.[2]
-
Solution: Careful control of reaction temperature can influence isomer distribution. Lower temperatures often favor the formation of the thermodynamically more stable para isomer.
-
-
Unreacted Starting Materials: Incomplete reactions, often due to the issues described in the low-yield scenario, will result in the presence of starting materials.[2]
-
Solution: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
-
Hydrolysis of Acyl Chloride: The presence of moisture can lead to the hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid.[2]
-
Solution: Meticulous adherence to anhydrous conditions is the primary preventative measure.
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this acylation?
A1: The reaction between 4-nitrobenzoyl chloride and toluene is a viable route. The alternative, acylating nitrobenzene with 4-toluoyl chloride, is generally less favored because the nitro group is strongly deactivating, making the nitrobenzene ring less nucleophilic and thus less reactive in the electrophilic aromatic substitution.[2]
Q2: Can I use nitrobenzene as a solvent for this reaction?
A2: While nitrobenzene is sometimes used as a solvent in Friedel-Crafts reactions, it is not recommended in this case, especially if an alternative aromatic substrate is being used. It is better to use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]
Q3: What are the best methods for purifying the final product?
A3: The most common purification method is recrystallization. A suitable solvent system, such as aqueous ethanol, can be effective.[4] Column chromatography can also be employed for more challenging separations. A sharp melting point close to the literature value is a good indicator of high purity.[6]
Q4: How can I confirm the identity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for structural confirmation.[6][7]
-
Chromatography: TLC can be used for routine monitoring, while HPLC can provide quantitative purity analysis.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride
This precursor can be synthesized from 4-nitrobenzoic acid. The use of thionyl chloride is common due to the convenient removal of gaseous byproducts.[8][9]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrobenzoic acid (1.0 eq.).
-
Add thionyl chloride (SOCl₂) (2.2 eq.) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.[8]
-
Heat the mixture to reflux (e.g., 90 °C) for 12-20 hours, or until the evolution of gas ceases.[8]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-nitrobenzoyl chloride can be purified by recrystallization or vacuum distillation (b.p. 155 °C / 20 mmHg).[8][10]
| Reagent | Molar Ratio | Typical Yield | Purity (with distillation) | Notes |
| Thionyl Chloride | 2.2 | 97-98% | >99.6% | Gaseous byproducts (SO₂, HCl) are easily removed.[8] |
| Phosphorus Pentachloride | 1.0 | ~90% | High | A classic method, but requires separation from POCl₃.[9][10] |
Protocol 2: Friedel-Crafts Acylation to Synthesize this compound
This is a general procedure and may require optimization based on the specific benzoic acid derivative used.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add the anhydrous Lewis acid (e.g., AlCl₃, 1.5 eq.) and an anhydrous inert solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred catalyst suspension over 30 minutes, maintaining the temperature at 0 °C.[3]
-
Dissolve the benzoic acid derivative (e.g., toluene, 1.0 eq.) in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C. Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1][3] This will decompose the aluminum chloride-ketone complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
V. Safety Precautions
-
Reagents: Thionyl chloride, phosphorus pentachloride, and aluminum chloride are corrosive, toxic, and react violently with water.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction: The reactions evolve toxic and corrosive gases such as HCl and SO₂. A gas trap should be used to neutralize these fumes.[8]
-
Product: 4-Nitrobenzoyl chloride is a moisture-sensitive and irritating solid.[8] It should be stored in a tightly sealed container in a dry environment.
VI. References
-
BenchChem. (n.d.). Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide. Retrieved from BenchChem website.
-
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
-
BenchChem. (n.d.). A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride. Retrieved from BenchChem website.
-
BenchChem. (n.d.). Common side products in the synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone. Retrieved from BenchChem website.
-
BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. Retrieved from BenchChem website.
-
Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
-
Kadaba, P. K. (1970). Convenient Synthesis of 4-Nitrobenzoyl Chloride. Synthesis, 1970(6), 310.
-
Google Patents. (1972). US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids.
-
European Patent Office. (2007). EP1853548A1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. Retrieved from BenchChem website.
-
Google Patents. (1993). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
-
BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Retrieved from BenchChem website.
-
PrepChem. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from PrepChem website.
-
PubMed Central. (2021). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from Organic Syntheses website.
-
Organic Syntheses. (1922). p-NITROBENZOIC ACID. Org. Synth., 2, 53.
-
Advanced ChemBlocks. (n.d.). This compound. Retrieved from Advanced ChemBlocks website.
-
Sigma-Aldrich. (n.d.). 4-Nitrobenzoyl chloride for synthesis. Retrieved from Sigma-Aldrich website.
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
-
Wikipedia. (n.d.). 4-Nitrobenzoic acid.
-
Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
National Bureau of Standards. (1949). Preparation of benzoic acid of high purity.
-
Guidechem. (n.d.). 4-(4-NITRO-BENZOYL)-BENZOIC ACID 7377-13-1 wiki.
-
PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from PrepChem website.
-
Reddit. (2018). [Organic Chemistry] Synthesis of 4-chloro-2-nitrobenzoic acid from toluene.
-
BenchChem. (n.d.). Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis. Retrieved from BenchChem website.
-
PubMed Central. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. ctppc.org [ctppc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 4-(4-Nitrobenzoyl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 4-(4-nitrobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. Its preparation is typically achieved through two primary synthetic routes:
-
Friedel-Crafts Acylation: The acylation of an appropriate aromatic substrate with 4-nitrobenzoyl chloride.
-
Oxidation: The oxidation of the methyl group of 4-methyl-4'-nitrobenzophenone.
Each of these pathways, while effective, presents a unique set of potential side reactions and challenges that can impact yield, purity, and scalability. This guide provides a structured troubleshooting framework in a question-and-answer format to address these issues directly.
Part 1: Troubleshooting Guide for Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings.[1] However, the presence of the strongly electron-withdrawing nitro group on the acylating agent, 4-nitrobenzoyl chloride, introduces specific complexities.[2][3]
Diagram: Friedel-Crafts Acylation Workflow & Pitfalls
Caption: Workflow for Friedel-Crafts acylation with potential pitfalls.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?
A1: Low or no yield in this specific Friedel-Crafts acylation is a common issue. The primary culprits are typically related to the reactivity of your starting materials and the reaction conditions.
-
Deactivated Aromatic Substrate: The Friedel-Crafts reaction is notoriously ineffective with strongly deactivated aromatic rings.[4] The presence of electron-withdrawing groups (like -NO₂, -CN, -SO₃H) on your aromatic substrate will likely inhibit the reaction.[5]
-
Solution: If possible, choose a more electron-rich (activated) substrate. For the synthesis of this compound, this route is challenging if starting with a substituted benzoic acid. A more viable approach is to acylate a more activated ring, like toluene, and then oxidize the methyl group in a subsequent step.
-
-
Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[5]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid catalyst.[1] This complexation removes the catalyst from the reaction cycle.
-
Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is required, not a catalytic amount.[6]
-
Q2: I've isolated a mixture of products. How can I minimize the formation of isomers?
A2: The formation of positional isomers (ortho, meta, para) is a classic challenge in electrophilic aromatic substitution.
-
Directing Effects: The substituents already on your aromatic ring will direct the incoming acyl group. For example, an activating group like a methyl group will direct ortho- and para- to itself.
-
Steric Hindrance: Bulky groups on either the substrate or the acylating agent can influence the regioselectivity. The para-product is often favored over the ortho-product due to less steric hindrance.[5]
-
Troubleshooting:
-
Temperature Control: Lower temperatures can sometimes favor the kinetic product, while higher temperatures may lead to the thermodynamic product. Careful temperature management is crucial.
-
Solvent Choice: The polarity of the solvent can influence isomer distribution. Experiment with different anhydrous solvents (e.g., dichloromethane, carbon disulfide) to see if regioselectivity improves.
-
-
Q3: How can I prevent polysubstitution?
A3: While less common in acylation than in alkylation (because the acyl group deactivates the ring to further substitution), polysubstitution can still occur, especially with highly activated aromatic rings.[5]
-
Stoichiometry Control: Use a 1:1 molar ratio of the aromatic substrate to the 4-nitrobenzoyl chloride.[5]
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, which can force a second acylation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q4: During the work-up, I'm getting a thick emulsion or tar-like substance. What's happening?
A4: This is often due to the quenching step of the reaction.
-
Incomplete Hydrolysis: The aluminum chloride-ketone complex has not been fully hydrolyzed.
-
Formation of Aluminum Hydroxides: The reaction of excess AlCl₃ with water is highly exothermic and can form insoluble aluminum hydroxides.
-
Solution: Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[5] The acidic work-up helps to dissolve the aluminum salts in the aqueous layer, facilitating a clean separation.
-
Part 2: Troubleshooting Guide for the Oxidation of 4-Methyl-4'-nitrobenzophenone
This route involves the oxidation of a precursor molecule. The success of this reaction hinges on the choice of oxidizing agent and careful control of reaction conditions to avoid unwanted side reactions.
Diagram: Oxidation Pathway and Side Reactions
Caption: Oxidation of 4-methyl-4'-nitrobenzophenone and potential side reactions.
Frequently Asked Questions (FAQs): Oxidation Route
Q1: My yield of this compound is low, and I'm isolating starting material and other byproducts. What went wrong?
A1: This points to incomplete oxidation. The oxidation of a methyl group to a carboxylic acid is a multi-step process that can be halted at intermediate stages.
-
Intermediate Products: The methyl group is first oxidized to a primary alcohol, then to an aldehyde, and finally to the carboxylic acid.[7] If the reaction is not driven to completion, you may isolate 4-(4'-nitrobenzoyl)benzyl alcohol or 4-(4'-nitrobenzoyl)benzaldehyde.
-
Troubleshooting:
-
Choice of Oxidant: A strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid is typically required to ensure complete oxidation to the carboxylic acid.[7]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time, often with heating (reflux). Monitor the reaction by TLC to confirm the disappearance of the starting material and any intermediates.
-
Stoichiometry of Oxidant: Use a sufficient stoichiometric amount of the oxidizing agent.
-
-
Q2: The yield is still low, but I'm not recovering starting material. The product mixture seems complex and difficult to purify. What could be the issue?
A2: This suggests over-oxidation may have occurred.
-
Aromatic Ring Cleavage: Under excessively harsh conditions (e.g., very high temperatures, high concentration of a very strong oxidant), the aromatic ring itself can be cleaved. This leads to a complex mixture of aliphatic acids and degradation products, significantly reducing the yield of the desired product.[8]
-
Troubleshooting:
-
Control Reaction Conditions: Carefully control the reaction temperature. Avoid localized overheating by ensuring efficient stirring.
-
Gradual Addition: Add the oxidizing agent portion-wise or as a solution over time to maintain better control over the reaction exotherm.
-
Milder Conditions: If over-oxidation is a persistent problem, consider exploring slightly milder, more selective oxidizing agents, although this may require longer reaction times.
-
-
Q3: How do I purify the final this compound product?
A3: Purification is critical to remove unreacted starting materials, intermediates, and byproducts from side reactions.
-
Recrystallization: This is a highly effective method for purifying substituted benzoic acids. The choice of solvent is crucial. Water can be a good solvent for recrystallization, as benzoic acids are generally more soluble in hot water than in cold water.[8] Organic solvent systems (e.g., ethanol/water, acetic acid/water) can also be employed.
-
Acid-Base Extraction: The carboxylic acid group allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove non-acidic impurities, and then the desired acid can be re-precipitated by adding a strong acid (like HCl).[9]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with 4-Nitrobenzoyl Chloride
This protocol describes the synthesis of the precursor, 4-methyl-4'-nitrobenzophenone, which would then be oxidized as per Protocol 2.
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).[10]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents). Add anhydrous dichloromethane as the solvent and cool the suspension to 0 °C in an ice bath.[2]
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred catalyst suspension over 30 minutes, maintaining the temperature at 0 °C.[2]
-
Substrate Addition: Dissolve toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Oxidation of 4-Methyl-4'-nitrobenzophenone to this compound
This protocol is a general guideline based on the oxidation of alkylbenzenes.[8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-4'-nitrobenzophenone (1.0 equivalent) in a suitable solvent (e.g., a mixture of pyridine and water, or aqueous base).
-
Oxidant Addition: While stirring, slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) (2-3 equivalents) in portions.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of reaction progress.
-
Work-up: Cool the reaction mixture. If using KMnO₄, a brown precipitate of manganese dioxide (MnO₂) will form. This can be removed by filtration. If necessary, add a reducing agent (like sodium bisulfite) to quench any excess oxidant.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to a low pH. The desired carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization.[8]
Summary of Key Parameters
| Parameter | Friedel-Crafts Acylation | Oxidation of Methyl Group |
| Key Reagents | Aromatic Substrate, 4-Nitrobenzoyl Chloride, Lewis Acid (AlCl₃) | 4-Methyl-4'-nitrobenzophenone, Strong Oxidizing Agent (KMnO₄) |
| Critical Conditions | Anhydrous, Inert Atmosphere, Low Temperature (0°C to RT) | Reflux Temperature, Controlled addition of oxidant |
| Common Side Reactions | Isomer formation, Polysubstitution, Catalyst deactivation | Incomplete oxidation (alcohol/aldehyde), Over-oxidation (ring cleavage) |
| Troubleshooting Focus | Substrate activity, Moisture control, Stoichiometry of catalyst | Choice and amount of oxidant, Temperature control |
| Purification Strategy | Column Chromatography, Recrystallization | Recrystallization, Acid-base extraction |
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. 4-Methyl-4'-nitrobenzophenone|CAS 5350-47-0 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Polyamide Synthesis Using 4-(4-Nitrobenzoyl)benzoic Acid
<
Welcome to the technical support center for polyamide synthesis utilizing 4-(4-nitrobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemistry, empowering you to diagnose and resolve challenges in your synthesis.
Structural Overview & Synthesis Strategy
The direct polymerization of this compound into a polyamide is not feasible due to the absence of a requisite amine functional group. Therefore, a two-stage synthesis strategy is necessary. The first stage involves the chemical reduction of the nitro group to an amine, yielding 4-(4-aminobenzoyl)benzoic acid. This intermediate, now possessing both a carboxylic acid and an amine group, can then undergo self-polycondensation to form the desired polyamide.
This guide is structured to address potential issues in both of these critical stages.
Technical Support Center: Optimizing Polymer Molecular Weight from 4-(4-Nitrobenzoyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 4-(4-nitrobenzoyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high molecular weight polymers with consistent and reproducible results. The synthesis of high-performance aromatic polymers, such as poly(ether ketone)s, often utilizes monomers like this compound. The nitro group acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction in the polymerization process. Achieving a high degree of polymerization is critical for obtaining the desired mechanical and thermal properties in the final material.
This resource provides field-proven insights and scientifically grounded protocols to address common challenges encountered during polymerization.
Troubleshooting Guide: Overcoming Low Molecular Weight
Low polymer molecular weight is a frequent obstacle in the synthesis of polymers from this compound. This section details common problems, their underlying causes, and actionable solutions.
Problem: Low Polymer Viscosity or Intrinsic Viscosity
A low viscosity reading is a direct indicator of low molecular weight. This often stems from issues with monomer purity, stoichiometry, or reaction conditions.
Potential Causes & Solutions:
-
Monomer Impurity: The presence of monofunctional impurities or unreactive species in the this compound or comonomers can act as chain terminators, preventing the formation of long polymer chains.
-
Solution: Rigorous purification of the this compound monomer is crucial. Recrystallization from a suitable solvent, such as benzene or an aqueous solution, can effectively remove impurities. Characterization of the purified monomer by techniques like melting point determination and spectroscopy is recommended to ensure high purity.
-
-
Inaccurate Stoichiometry: In step-growth polymerization, a precise 1:1 molar ratio of reactive functional groups is essential for achieving high molecular weight. Any deviation can significantly limit the degree of polymerization.
-
Solution: Carefully calculate and weigh all monomers. Use high-precision balances
-
Technical Support Center: Controlling MOF Morphology with 4-(4-Nitrobenzoyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Nitrobenzoyl)benzoic acid as a modulator for controlling the morphology of Metal-Organic Frameworks (MOFs). This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to navigate the complexities of your experiments.
Introduction: The Role of this compound as a Modulator
The use of modulators in MOF synthesis is a powerful technique to control crystal size, morphology, and defectivity.[1][2] this compound is a particularly interesting modulator due to its unique structural and electronic features. Its larger size compared to common modulators like benzoic acid can introduce significant steric effects, while the electron-withdrawing nitro group can influence the coordination chemistry at the metal-linker interface.[3][4] This guide will help you harness these properties to achieve your desired MOF morphology.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when using this compound as a modulator.
1. What is the primary role of a modulator in MOF synthesis?
A modulator, typically a monocarboxylic acid, competes with the multitopic organic linkers for coordination to the metal centers.[2] This competition slows down the reaction kinetics, allowing for more controlled crystal growth and reducing the formation of impurities.[2] The result is often higher crystallinity and better-defined morphology.
2. How does this compound differ from simpler modulators like benzoic acid?
This compound has two key distinguishing features:
-
Steric Hindrance: Its larger, more rigid structure can create significant steric hindrance at the growing crystal faces, potentially leading to the formation of hierarchical pores or specific crystal facets.[5][6][7]
-
Electronic Effects: The strongly electron-withdrawing nitro group increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted benzoic acid. This can impact the deprotonation of the modulator and the linker, influencing nucleation and growth rates.[3][4][8]
3. Can the nitro group on the modulator be beneficial for my final MOF?
Yes, the presence of nitro groups can be advantageous. They can enhance the Lewis acidity of the MOF, which is beneficial for certain catalytic applications.[3] Additionally, the polar nitro group can improve the adsorption of specific molecules like CO2.[3][4]
4. How do I determine the optimal concentration of this compound to use?
The optimal concentration is highly dependent on the specific MOF system (metal, linker, solvent) and the desired outcome. A systematic screening of modulator concentrations is recommended. Start with a low modulator-to-linker molar ratio and gradually increase it. Be aware that high concentrations of strong modulators can sometimes inhibit or completely suppress MOF formation.[9]
5. What characterization techniques are essential for evaluating the effect of the modulator?
To assess the impact of this compound on your MOF's morphology, the following techniques are crucial:
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of your MOF.
-
Scanning Electron Microscopy (SEM): To visualize the crystal size, shape, and surface morphology.
-
Gas Adsorption (e.g., N2 isotherm): To determine the surface area and pore size distribution, which can be affected by modulator-induced defects.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and potentially quantify incorporated modulator molecules.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound as a modulator.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No MOF formation or very low yield | Excessive modulator concentration: High concentrations of a strong modulator like this compound can completely suppress nucleation.[9] | Systematically decrease the molar equivalents of the modulator relative to the linker. Start with a low ratio (e.g., 0.5 to 1) and incrementally increase it. |
| Inappropriate solvent: The solubility of the modulator and linker can affect the reaction kinetics. | Ensure all reactants are fully dissolved. You may need to try different solvents or solvent mixtures. | |
| Amorphous product or poor crystallinity | Reaction is too fast: Insufficient modulation to control the rapid formation of the MOF framework. | Increase the concentration of the modulator. You can also try lowering the reaction temperature to slow down the kinetics. |
| Incorrect pH: The pH of the reaction mixture can influence the deprotonation of both the linker and the modulator. | Consider adding a small amount of a deprotonating agent, or if the solution is too basic, a small amount of a proton source to fine-tune the pH. | |
| Formation of undesired crystal phase | Modulator altering the coordination environment: The modulator may favor the formation of a different, thermodynamically or kinetically preferred phase. | Adjust the modulator concentration. A different concentration may shift the equilibrium towards the desired phase. Also, verify the reaction temperature, as different phases can be temperature-dependent. |
| Wide particle size distribution | Inhomogeneous nucleation: Nucleation is occurring throughout the reaction time, leading to crystals of different ages and sizes. | Increase the modulator concentration to better control the initial nucleation event. Ensure rapid and uniform heating of the reaction mixture. |
| Unexpected crystal morphology | Modulator preferentially binding to specific crystal facets: The steric bulk of this compound can block growth in certain directions.[6] | This may be a desirable outcome. If not, try a smaller modulator to reduce steric effects. Alternatively, changing the solvent can sometimes alter the crystal habit. |
Experimental Protocols
General Protocol for Modulated MOF Synthesis
This protocol provides a general framework for synthesizing a MOF using this compound as a modulator. The specific amounts, temperature, and time should be optimized for your particular MOF system.
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel (e.g., a Teflon-lined autoclave), dissolve the metal salt in the chosen solvent.
-
In a separate container, dissolve the organic linker and this compound (the modulator) in the solvent. The molar ratio of modulator to linker should be systematically varied in different experiments (e.g., 0.5:1, 1:1, 2:1, 5:1).
-
Combine the two solutions in the reaction vessel and stir for a predetermined time to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Seal the reaction vessel and place it in an oven preheated to the desired reaction temperature (typically between 80°C and 150°C).
-
Maintain the reaction at this temperature for the specified duration (e.g., 12-72 hours).
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the vessel to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product several times with the reaction solvent to remove any unreacted precursors.
-
Further purify the product by solvent exchange with a volatile solvent (e.g., ethanol or acetone) to remove residual solvent from the pores.
-
Dry the final product under vacuum at an appropriate temperature.
-
Characterization Workflow
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00790H [pubs.rsc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-(4-Nitrobenzoyl)benzoic acid
Introduction
Welcome to the Technical Support Center for the purification of 4-(4-Nitrobenzoyl)benzoic acid. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired material from impurities. This guide provides a comprehensive, field-proven protocol for the recrystallization of this compound, grounded in fundamental chemical principles. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore the causality behind each step, offer a detailed methodology, and provide an extensive troubleshooting guide to address common experimental challenges.
Compound of Interest: Physical & Chemical Properties
Understanding the properties of this compound is the first step in developing a robust purification protocol. The molecule's structure, featuring a carboxylic acid, a ketone, and a nitroaryl group, dictates its solubility and behavior.
| Property | Value | Source |
| Chemical Formula | C₁₄H₉NO₅ | [1][2] |
| Molecular Weight | 271.23 g/mol | [1][2] |
| CAS Number | 7377-13-1 | [1][2] |
| Appearance | Expected to be a pale yellow or off-white solid, typical for nitroaromatic compounds. | [3] |
| Melting Point | Not available in the sources reviewed. Purity will be assessed by the sharpness of the melting range. | |
| Solubility Profile | Specific data is limited. However, the presence of polar functional groups (carboxylic acid, nitro group) suggests good solubility in polar organic solvents like alcohols and ketones, and poor solubility in nonpolar solvents. Solubility in polar solvents is expected to increase significantly with temperature.[3][4] |
Experimental Protocol: High-Purity Recrystallization
This protocol is designed as a self-validating system. The key to successful recrystallization is the selection of an appropriate solvent in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Step 1: Solvent Selection (The Critical Foundation)
Causality: The ideal solvent must satisfy several criteria: it should not react with the compound, it should dissolve the compound well when hot but poorly when cold, and it should either dissolve impurities completely or not at all.[5] For this compound, the polar carboxylic acid and nitroaryl moieties suggest that polar protic solvents are an excellent starting point.[4]
Recommended Solvents for Screening:
-
Ethanol (95% or Absolute): Often a good choice for aromatic carboxylic acids.
-
Isopropanol: Similar to ethanol but less volatile.
-
Ethanol/Water Mixture: A powerful mixed-solvent system. The compound should be dissolved in the minimum amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "bad" solvent) until turbidity (cloudiness) persists. The solution is then reheated to clarify and cooled.
-
Acetone: A more polar aprotic solvent that can be effective for keto-acids.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the recrystallization of this compound.
Step 2: Detailed Methodology
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a boiling chip and a small volume of the selected solvent (e.g., 5-10 mL of ethanol). Heat the mixture to a gentle boil on a hot plate. Continue adding the solvent dropwise and slowly until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some of the product in solution even after cooling.[4]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (spatula tip). Causality: Charcoal has a high surface area and adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping.
-
Hot Gravity Filtration (If Necessary): If charcoal or other insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the product. Use a pre-heated funnel and fluted filter paper. Filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: Keeping the apparatus hot prevents the product from crystallizing in the funnel, which would lead to significant loss of yield.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[7]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes. Causality: The solubility of the product decreases further at lower temperatures, leading to a greater recovery of crystalline material.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through. Causality: Washing removes any residual mother liquor (which contains the soluble impurities) from the surface of the crystals. The solvent must be ice-cold to minimize re-dissolving the purified product.
-
Drying & Purity Assessment: Allow air to be pulled through the crystals on the funnel for several minutes to air-dry them. Transfer the solid to a watch glass and allow it to dry completely. Determine the final mass to calculate the percent recovery and assess the purity by measuring the melting point range. A pure compound will have a sharp melting range (typically <2 °C).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during recrystallization in a direct question-and-answer format.
Troubleshooting Logic Diagram
Caption: Logic map for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound will not dissolve, even after adding a lot of hot solvent. What should I do? A1: This indicates you have chosen a poor solvent. The solvent must be able to dissolve the compound at an elevated temperature. If the compound remains insoluble near the solvent's boiling point, the solvent is unsuitable. You will need to recover your crude solid (e.g., by rotary evaporation) and attempt the recrystallization with a more appropriate, likely more polar, solvent.[8]
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. Why? A2: This is a very common issue with two primary causes:
-
Too much solvent was used: This is the most frequent reason. The solution is not saturated, so the solute remains dissolved even when cold. The remedy is to gently boil off some of the solvent to concentrate the solution, and then allow it to cool again.
-
A supersaturated solution has formed: The solution contains more dissolved solute than it theoretically should, but crystallization has not been initiated. To induce crystallization, you can try gently scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a tiny "seed crystal" of the pure compound, if available.
Q3: My compound separated as an oily liquid instead of solid crystals. How can I fix this? A3: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature that is higher than the melting point of the solute. Instead of crystallizing, the compound melts and separates as a liquid. To resolve this:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation temperature.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives the molecules time to arrange into a crystal lattice at a temperature below the compound's melting point.[7]
Q4: My percent recovery is very low. What are the likely causes? A4: A low yield can result from several factors:
-
Using a large excess of solvent during the dissolution step.
-
Premature crystallization in the funnel during hot filtration.
-
Washing the collected crystals with solvent that was not sufficiently cold, causing some of the pure product to dissolve.
-
Incomplete crystallization before filtration (not cooling long enough or cold enough).
Q5: What are the key safety precautions for this procedure? A5: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be cautious when heating organic solvents, as many are flammable; always use a hot plate, not a Bunsen burner. Handle hot glassware with appropriate clamps or tongs.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. EP0376215B1 - alpha-Keto acid/amino acid salt compounds and a process for their production - Google Patents [patents.google.com]
- 6. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Benzoic acid, 4-nitro- (CAS 62-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
"degradation pathways of 4-(4-Nitrobenzoyl)benzoic acid under reaction conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(4-Nitrobenzoyl)benzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Given the limited direct literature on this specific molecule, this guide synthesizes information from studies on structurally related compounds, such as 4-nitrobenzoic acid and benzoic acid, to provide a robust framework for your research.
Section 1: Understanding the Molecule and Its Potential Degradation Hotspots
This compound is a molecule with distinct chemical moieties that are susceptible to degradation under different reaction conditions. Understanding these "hotspots" is crucial for designing experiments and interpreting results.
-
The Nitro Group (-NO₂): This electron-withdrawing group is a primary target for reductive degradation pathways.
-
The Carboxylic Acid Group (-COOH): This group can be susceptible to decarboxylation under certain oxidative and thermal conditions.
-
The Aromatic Rings: Both benzene rings can be cleaved through advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals.
-
The Ketone Linkage (-C=O): This carbonyl group can also be a site for nucleophilic attack or reductive processes.
Section 2: FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Reductive Degradation Pathways
Reductive methods are often employed to selectively target the nitro group, a common transformation in both synthetic chemistry and environmental remediation.
Q1: What is the most probable initial product of the reductive degradation of this compound?
A1: The most probable initial product is 4-(4-Aminobenzoyl)benzoic acid. The nitro group is highly susceptible to reduction, which typically proceeds via nitroso and hydroxylamine intermediates to the corresponding amine. This reaction can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of an acid like HCl, or through catalytic hydrogenation.[1]
Troubleshooting Guide: Incomplete or Slow Reduction
| Observation | Potential Cause | Suggested Solution |
| Incomplete conversion to the amino derivative. | Insufficient reducing agent or catalyst deactivation. | Increase the molar excess of the reducing agent. If using a catalyst (e.g., Pd/C), ensure it is fresh and not poisoned. |
| Reaction stalls or is very slow. | Poor solubility of the starting material. | Consider using a co-solvent system to improve solubility. For catalytic hydrogenation, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. |
| Formation of side products. | Over-reduction or side reactions. | Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Control the reaction temperature and pressure carefully. |
Experimental Workflow: Reductive Degradation
Caption: A typical workflow for the reductive degradation of this compound.
Oxidative Degradation Pathways (Advanced Oxidation Processes - AOPs)
AOPs utilize highly reactive hydroxyl radicals (•OH) to degrade organic pollutants, often leading to complete mineralization (conversion to CO₂, H₂O, and mineral acids).
Q2: What are the likely initial steps in the oxidative degradation of this compound by AOPs?
A2: The initial steps of oxidative degradation by AOPs, such as the Fenton process (Fe²⁺/H₂O₂), are likely to involve the electrophilic addition of hydroxyl radicals to the aromatic rings.[2][3] This will lead to the formation of various hydroxylated intermediates. The benzene ring of the benzoic acid moiety is generally more susceptible to electrophilic attack than the nitro-substituted ring.
Q3: My Fenton reaction for degrading this compound is inefficient. What could be the problem?
A3: The efficiency of the Fenton process is highly dependent on pH and the ratio of Fe²⁺ to H₂O₂.[2][4]
Troubleshooting Guide: Inefficient Fenton Oxidation
| Observation | Potential Cause | Suggested Solution |
| Low degradation rate. | Non-optimal pH. The optimal pH for the Fenton reaction is typically between 3 and 4.[5] | Adjust the pH of your reaction mixture to this range. At higher pH, iron precipitates as hydroxide, reducing catalyst availability. |
| Reaction stops prematurely. | Scavenging of hydroxyl radicals by excess H₂O₂ or Fe²⁺.[2] | Optimize the molar ratio of [H₂O₂]/[Substrate] and [H₂O₂]/[Fe²⁺]. A common starting point is a molar ratio of 1.5 for [H₂O₂]/[4-NBA].[2][4] |
| Formation of a precipitate. | Precipitation of iron hydroxides. | Ensure the pH is maintained in the acidic range (pH 3-4). |
Proposed Oxidative Degradation Pathway
Caption: A proposed pathway for the oxidative degradation of this compound by AOPs.
Photocatalytic Degradation
Photocatalysis, often using semiconductors like TiO₂, is another powerful AOP. Under UV or visible light irradiation, the photocatalyst generates electron-hole pairs, which in turn produce reactive oxygen species (ROS) like hydroxyl radicals.
Q4: I am observing slow photocatalytic degradation of this compound. How can I improve the efficiency?
A4: The efficiency of photocatalytic degradation is influenced by several factors, including catalyst loading, pH, and light intensity.
Troubleshooting Guide: Slow Photocatalytic Degradation
| Observation | Potential Cause | Suggested Solution |
| Low degradation efficiency. | Suboptimal catalyst loading. Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration. | Perform a series of experiments with varying catalyst concentrations to find the optimal loading for your reactor geometry. |
| Catalyst deactivation over multiple cycles. | Fouling of the catalyst surface by degradation byproducts or poisoning of active sites.[5] | Wash the catalyst with a suitable solvent (e.g., ethanol, dilute acid) after each cycle. Calcination can also be used to regenerate the catalyst surface. |
| Reaction rate decreases with time. | Accumulation of inhibitory intermediates that compete for active sites on the catalyst surface. | Consider a coupled process, such as photo-Fenton, which can help to degrade recalcitrant intermediates. |
Section 3: Analytical Methodologies
Accurate monitoring of the degradation process and identification of intermediates are critical for understanding the reaction pathways.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.[6]
Q5: How do I develop an HPLC method to monitor the degradation of this compound?
A5: A reverse-phase HPLC method is generally suitable for this type of analysis.
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column, which is a versatile choice for separating moderately polar to nonpolar compounds.
-
Mobile Phase: A common mobile phase for nitrobenzoic acids is a mixture of acetonitrile (or methanol) and water with an acidic modifier like phosphoric acid or formic acid.[7] The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: Begin with a gradient elution to separate compounds with a wide range of polarities. A typical gradient might start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase.
-
Detection: A UV detector is suitable for this analysis, as the aromatic rings and nitro group are strong chromophores. Monitor at a wavelength where the parent compound and expected intermediates have significant absorbance (e.g., around 254 nm).
-
Forced Degradation Studies: To ensure your method is "stability-indicating," perform forced degradation studies (e.g., acidic, basic, oxidative, thermal, photolytic stress).[6] This will help you confirm that your method can separate the parent drug from its degradation products.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown degradation intermediates. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.[8]
References
- 1. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 4-(4-Nitrobenzoyl)benzoic acid
Welcome to the technical support center for optimizing coupling reactions with 4-(4-nitrobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causality behind experimental choices, ensuring your reactions are both successful and reproducible.
Introduction: Navigating the Challenges of a Dichotomous Substrate
This compound is a unique substrate, presenting a dichotomous electronic nature that can complicate standard coupling protocols. The presence of a strongly electron-withdrawing nitro group deactivates the aromatic ring, making it an excellent electrophile for cross-coupling reactions. However, the carboxylic acid moiety introduces acidity, which can interfere with basic catalysts and reagents, and also offers a handle for a different class of transformations, namely amide bond formation. This guide will address the specific challenges arising from this dual functionality.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common issues encountered when using this compound in various coupling reactions.
Section 1: Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?
Answer: Low yields in this specific Suzuki-Miyaura coupling often stem from a few key factors related to the substrate's properties.
-
Inadequate Base Selection: The carboxylic acid group on your substrate will react with the base needed for the catalytic cycle. This can neutralize the base, halting the reaction. A common mistake is using a stoichiometric amount of a weaker base.
-
Solution: Use a stronger base or a larger excess of a moderate base. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic bases like triethylamine in these cases.[1][2] You may need up to 3-4 equivalents of the base to both deprotonate the carboxylic acid and facilitate the catalytic cycle.
-
-
Catalyst Deactivation: The nitro group, while beneficial for oxidative addition, can sometimes participate in side reactions or lead to the formation of palladium black (inactive nanoparticles), especially at elevated temperatures.
-
Solution: Employ a robust palladium catalyst system. Pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can promote the desired reductive elimination and prevent catalyst decomposition.[3] Consider using a lower reaction temperature for a longer duration.
-
-
Poor Solubility: this compound has limited solubility in common non-polar solvents like toluene.[4] If your substrate is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Utilize a polar aprotic solvent system. Mixtures of dioxane/water or DMF/water can improve the solubility of both the substrate and the inorganic base.[5]
-
Question 2: I'm observing significant amounts of a homocoupling byproduct of my boronic acid. How can I suppress this?
Answer: Homocoupling of the boronic acid is typically a sign of excess oxygen in the reaction mixture, which can interfere with the Pd(0) catalyst.
-
Solution: Ensure your reaction setup is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[3] Using a pre-catalyst that is less sensitive to air can also be beneficial.
Section 2: Heck Reaction
Question 3: My Heck reaction between this compound and an alkene is sluggish and incomplete. What should I optimize?
Answer: The Heck reaction's success is highly dependent on the base, solvent, and catalyst system, especially with a deactivated and acidic substrate.[6][7]
-
Base and Substrate Incompatibility: Similar to the Suzuki reaction, the carboxylic acid will react with the base. Hindered organic bases like triethylamine or diisopropylethylamine (DIPEA) are commonly used in Heck reactions, but a significant portion will be consumed by the substrate.[6]
-
Solution: Increase the equivalents of the organic base. Alternatively, an inorganic base like potassium carbonate in a polar solvent like DMF can be effective.[8]
-
-
Suboptimal Catalyst Choice: While standard catalysts like Pd(OAc)₂ with PPh₃ can work, they may require high temperatures, which can lead to decomposition of the starting material.[8]
Section 3: Amide Coupling
Question 4: I am struggling to form an amide bond with this compound and an electron-deficient amine. The reaction is very slow.
Answer: This is a classic example of coupling two "cold" partners. The carboxylic acid is deactivated by the electron-withdrawing nitrobenzoyl group, and your amine is a poor nucleophile.
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents might not be potent enough to efficiently activate the carboxylic acid.[9][10]
-
Solution: Employ a more powerful activating agent. Urionium-based reagents like HATU or HBTU are generally superior to carbodiimides (like EDC) for challenging couplings.[11] Always pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[9]
-
-
Protonation of the Amine: The acidity of the carboxylic acid can protonate your amine, rendering it non-nucleophilic.[9]
-
Solution: Ensure you are using at least two equivalents of a non-nucleophilic base like DIPEA. One equivalent will form a salt with your carboxylic acid, and the second will scavenge the acid produced during the coupling reaction.[11]
-
Question 5: My amide coupling reaction is messy, with multiple side products. What is causing this?
Answer: Side reactions in amide couplings can arise from the instability of the activated carboxylic acid intermediate or from reactions involving the nitro group under certain conditions.
-
Hydrolysis of the Activated Intermediate: The presence of water can hydrolyze the activated ester back to the carboxylic acid.[9]
-
Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried.
-
-
Side Reactions of the Nitro Group: While less common in standard amide coupling conditions, the nitro group can be reduced by certain reagents or under specific conditions, leading to impurities.
-
Solution: Stick to standard, mild coupling conditions. Avoid reagents that have known reducing capabilities. Monitor the reaction closely by TLC or LC-MS to minimize reaction times.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 eq)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water.
-
Bubble the inert gas through the solution for 20 minutes to degas the solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Robust and commercially available. |
| Base | K₃PO₄ or Cs₂CO₃ (3 eq) | Strong enough to overcome substrate acidity.[1] |
| Solvent | Dioxane/H₂O or DMF/H₂O | Ensures solubility of all components.[5] |
| Temperature | 80-100 °C | Provides sufficient energy for activation. |
Protocol 2: Amide Coupling of this compound with Aniline
This protocol is optimized for a challenging coupling with a weakly nucleophilic amine.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Aniline (1.1 mmol, 1.1 eq)
-
HATU (1.1 mmol, 1.1 eq)
-
DIPEA (2.5 mmol, 2.5 eq)
-
Anhydrous DMF (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add aniline to the reaction mixture.
-
Stir at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | Highly effective for challenging couplings.[11] |
| Base | DIPEA (2.5 eq) | Non-nucleophilic and scavenges acid effectively.[9] |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants. |
| Temperature | Room Temperature | Mild conditions to prevent side reactions. |
Visualizing the Process
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low yields.
Catalytic Cycle for Amide Coupling with HATU
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. growingscience.com [growingscience.com]
Validation & Comparative
"comparison of 4-(4-Nitrobenzoyl)benzoic acid with terephthalic acid in polyamides"
An In-Depth Comparative Guide to High-Performance Polyamides: 4-(4-Nitrobenzoyl)benzoic Acid vs. Terephthalic Acid
Introduction: Tailoring Aromatic Polyamides Through Monomer Design
Aromatic polyamides, or aramids, represent a premier class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] The archetypal structures, such as poly(p-phenylene terephthalamide), are synthesized from linear, symmetrical aromatic monomers like terephthalic acid.[3] This structural regularity leads to highly crystalline, rigid-rod polymers with powerful interchain hydrogen bonding, which accounts for their outstanding properties but also results in poor solubility, making them difficult to process.[4][5]
To overcome this processability challenge, researchers have increasingly focused on modifying the polymer backbone to disrupt chain packing and improve solubility without significantly compromising thermal performance.[5] A key strategy is the introduction of bulky, non-coplanar, or asymmetric pendant groups. This guide provides a detailed comparative analysis of polyamides synthesized from two distinct aromatic dicarboxylic acids: the conventional, symmetrical terephthalic acid and the asymmetric, pendant-functionalized This compound .
This document will explore how the fundamental difference in monomer architecture—a simple benzene ring versus one appended with a bulky, polar nitrobenzoyl group—translates into significant variations in polymer properties, including solubility, thermal stability, and mechanical performance. Through experimental data, detailed protocols, and structural diagrams, this guide aims to provide researchers and material scientists with the insights needed to select and design aramids for specific high-performance applications.
Monomer Architecture and Its Impact on Polymer Structure
The properties of a polymer are intrinsically linked to the structure of its monomeric building blocks. The contrast between terephthalic acid and this compound is a clear illustration of this principle.
Caption: Chemical structures of the two dicarboxylic acid monomers.
When polymerized with a common aromatic diamine such as p-phenylenediamine (PPD), these monomers yield vastly different polymer architectures.
-
Terephthalic Acid-based Polyamide (PPTA): The linear and symmetrical nature of terephthalic acid allows for the formation of straight, rigid-rod polymer chains. These chains can pack closely together in a highly ordered, crystalline fashion, maximized by extensive hydrogen bonding between the amide linkages of adjacent chains.[6] This efficient packing is the primary source of the material's exceptional strength and thermal stability.[7]
-
This compound-based Polyamide: The large nitrobenzoyl pendant group attached to the polymer backbone acts as a steric hindrance. This prevents the polymer chains from packing closely, disrupting the crystalline order and reducing the efficiency of intermolecular hydrogen bonding. The result is a more amorphous polymer with greater free volume between chains.
Caption: Idealized representation of chain packing in the two polyamide types.
Performance Comparison: Experimental Data and Analysis
The structural differences outlined above lead to predictable and significant variations in key performance metrics. The following table summarizes these differences, drawing on established principles from polymer science.
| Property | Polyamide from Terephthalic Acid | Polyamide from this compound | Rationale & Causality |
| Solubility | Insoluble in common organic solvents; requires strong acids (e.g., H₂SO₄).[8] | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO).[4][9] | The bulky pendant group in the NBBA-polyamide disrupts chain packing, allowing solvent molecules to penetrate and solvate the polymer chains, thus enhancing solubility.[10] |
| Crystallinity | High (Semi-crystalline to Crystalline). | Low (Essentially Amorphous).[4] | The linear, symmetrical structure of the TPA-polyamide promotes ordered chain alignment. The asymmetry of the NBBA-polyamide prevents this, leading to an amorphous morphology. |
| Thermal Stability | |||
| Glass Transition (Tg) | High (>300 °C) or not detectable before decomposition.[11] | High, but typically lower than highly crystalline aramids (e.g., 230-300 °C).[5] | The rigid backbone ensures a high Tg for both. However, the reduced packing and crystallinity of the NBBA-polyamide can lower the energy barrier for segmental motion, resulting in a slightly lower, but more clearly defined, Tg. |
| Decomposition (Td) | Very High (>500 °C).[11] | Very High (>450 °C).[12] | Thermal decomposition is primarily a function of bond strength within the aromatic backbone. Both polymers possess strong aromatic and amide linkages, ensuring excellent thermal stability. |
| Mechanical Properties | |||
| Tensile Strength | Very High.[13] | Moderate to High.[9] | The high crystallinity and efficient intermolecular forces in TPA-polyamides lead to superior load-bearing capacity.[1] |
| Tensile Modulus | Very High (Stiff).[13] | Moderate (More Flexible).[5] | The rigid, crystalline structure of TPA-polyamides results in very high stiffness. The amorphous nature of NBBA-polyamides allows for more chain mobility, leading to lower stiffness but potentially greater toughness. |
| Liquid Crystalline | Forms lyotropic (solution) liquid crystalline phases.[3][14] | Unlikely to form liquid crystalline phases. | The rigid, rod-like conformation required for liquid crystallinity is disrupted by the bulky pendant group in the NBBA-polyamide.[15] |
Experimental Protocols: Synthesis and Characterization
To ensure scientific integrity, the protocols described below are standard, validated methods for the synthesis and analysis of high-performance aromatic polyamides.
Polyamide Synthesis: The Phosphorylation Method
The Yamazaki-Higashi direct phosphorylation polycondensation is a reliable method for preparing high-molecular-weight aromatic polyamides from dicarboxylic acids and diamines without requiring acid chlorides.[3][16]
Step-by-Step Protocol:
-
Reactor Setup: A three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a thermometer. The glassware is thoroughly flame-dried under a nitrogen purge to remove all moisture.
-
Reagent Charging: Charge the flask with the aromatic dicarboxylic acid (1.0 eq), the aromatic diamine (1.0 eq), N-methyl-2-pyrrolidone (NMP) as the solvent, and a salt such as lithium chloride (LiCl) to improve polymer solubility.[8]
-
Initiation: Add triphenyl phosphite (TPP) as the condensing agent and pyridine as the catalyst.
-
Polymerization: Heat the reaction mixture to 100-115 °C with constant stirring under a steady flow of nitrogen. The reaction is typically run for 3-6 hours. An increase in solution viscosity indicates polymer formation.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of a non-solvent like methanol with vigorous stirring.
-
Washing: The precipitated fibrous polymer is collected by filtration and washed thoroughly with hot water and methanol to remove residual salts and solvents.
-
Drying: The final polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Caption: Experimental workflow for polyamide synthesis via phosphorylation.
Polymer Characterization
-
Inherent Viscosity: Measured using an Ubbelohde viscometer on a dilute polymer solution (e.g., 0.5 g/dL in DMAc with LiCl) to estimate the molecular weight.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere with a heating rate of 10 °C/min to determine the 5% and 10% weight loss temperatures (Td₅, Td₁₀).
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) with a heating rate of 10-20 °C/min.
-
-
Solubility Test: Qualitative assessment by attempting to dissolve a small amount of polymer (e.g., 10 mg) in various solvents (1 mL) such as NMP, DMAc, DMSO, and m-cresol at room temperature and upon heating.
-
Film Casting and Mechanical Testing: A solution of the polymer in a suitable solvent (e.g., DMAc) is cast onto a glass plate and dried in a controlled environment to form a film.[4] The film is then cut into dumbbell-shaped specimens and tested on a universal testing machine to determine tensile strength, elongation at break, and Young's modulus.
Application Outlook and Conclusion
The choice between terephthalic acid and this compound for polyamide synthesis is a classic example of a performance-versus-processability trade-off.
-
Polyamides from Terephthalic Acid: These polymers are the materials of choice for applications where ultimate mechanical strength and thermal resistance are paramount, and processing challenges can be overcome. Their primary applications are in high-strength fibers for ballistics protection, aerospace components, and industrial ropes and cables.[17]
-
Polyamides from this compound: The enhanced solubility of these polymers opens up applications inaccessible to their intractable counterparts. They are ideal candidates for:
-
High-temperature films and coatings: Can be solution-cast to form tough, flexible films for electronics and aerospace applications.[9]
-
Membranes for gas separation: The amorphous structure and increased free volume may provide favorable transport properties.
-
Advanced composites: Their solubility allows for easier impregnation of reinforcing fibers.
-
References
- 1. Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins [honyplastic.com]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US2752328A - Polyamides of terephthalic acid and diamines having methyl substituted hydrocarbon chain - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www2.ictp.csic.es [www2.ictp.csic.es]
- 11. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Terephthalic acid - Wikipedia [en.wikipedia.org]
The Influence of Aromatic Diacid Structure on the Thermal and Mechanical Performance of Polyamides: A Comparative Guide
For researchers and professionals in materials science and polymer chemistry, the selection of monomers is a critical step in designing high-performance polyamides with tailored properties. Among the key building blocks, aromatic diacids play a pivotal role in dictating the final thermal and mechanical characteristics of the resulting polymer. The rigidity, symmetry, and electronic nature of the aromatic diacid's backbone directly influence chain packing, intermolecular interactions, and segmental mobility, thereby defining the material's performance envelope.
This guide provides an in-depth comparison of the thermal and mechanical properties of polyamides derived from a series of structurally distinct aromatic diacids. By examining experimental data, we will elucidate the structure-property relationships that govern the performance of these advanced materials. This document is intended to serve as a valuable resource for scientists and engineers in the selection of appropriate monomers for the development of next-generation polyamides for demanding applications.
The Architectural Impact of Aromatic Diacids
The incorporation of aromatic rings into the polyamide backbone inherently enhances thermal stability and mechanical strength compared to their aliphatic counterparts.[1] However, the specific isomerism and connectivity of the carboxylic acid groups on the aromatic ring introduce significant variations in polymer properties. Here, we will focus our comparison on three widely studied classes of aromatic diacids:
-
Terephthalic Acid (TPA): A linear and highly symmetric diacid.
-
Isophthalic Acid (IPA): An isomeric form of TPA with a meta-substituted, kinked geometry.
-
Naphthalene-based Dicarboxylic Acids (NDCA): Diacids featuring a more extended and rigid naphthalene ring system.
The fundamental structural differences between these diacids are a primary determinant of the resulting polyamide's properties.
Caption: Logical relationship between aromatic diacid structure and resulting polymer properties.
Comparative Analysis of Thermal Properties
The thermal stability of a polyamide is paramount for its application in high-temperature environments. We evaluate this through two key parameters: the glass transition temperature (Tg) and the thermal decomposition temperature, typically represented as the temperature at which 10% weight loss occurs (T10).
Glass Transition Temperature (Tg)
The glass transition temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state.[2] A higher Tg is indicative of a more heat-resistant material, as it retains its rigidity at elevated temperatures. The structure of the aromatic diacid profoundly influences the Tg of the resulting polyamide.
Polyamides derived from the linear and symmetric terephthalic acid generally exhibit higher glass transition temperatures compared to those from isophthalic acid .[3] The para-linkages in TPA lead to a more regular and rigid polymer chain, restricting segmental motion and thus increasing the energy required for the glass transition. In contrast, the meta-linkages of IPA introduce a kink in the polymer backbone, which disrupts chain packing and allows for greater segmental mobility, resulting in a lower Tg.[4]
The incorporation of naphthalene dicarboxylic acids further elevates the Tg. The rigid and bulky naphthalene ring system significantly hinders chain rotation, leading to a substantial increase in the glass transition temperature.[5][6]
Table 1: Comparison of Glass Transition Temperatures (Tg) of Polyamides from Different Aromatic Diacids
| Aromatic Diacid | Diamine | Tg (°C) | Reference |
| Terephthalic Acid | 4,4'-Oxydianiline (ODA) | ~295 | [3] |
| Isophthalic Acid | 4,4'-Oxydianiline (ODA) | ~275 | [3] |
| Naphthalene-2,6-dicarboxylic acid | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | 262 | [5] |
| 4,4′-Oxydibenzoic acid | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | 248 | [5] |
| Biphenyl-4,4′-dicarboxylic acid | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | 255 | [5] |
Note: The specific Tg values can vary depending on the diamine used in the polymerization and the method of measurement.
Thermal Stability (TGA)
Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition profile of the polyamides. The T10 value, the temperature at which 10% weight loss occurs, is a common metric for comparing the thermal stability of polymers.
Aromatic polyamides, in general, exhibit excellent thermal stability due to the high bond dissociation energies of the aromatic and amide linkages.[7] Polyamides derived from terephthalic acid and naphthalene dicarboxylic acids typically show very high decomposition temperatures, often exceeding 500°C.[5][8] The rigid and stable aromatic structures contribute to their exceptional thermal robustness. Polyamides based on isophthalic acid also demonstrate good thermal stability, although in some cases, they may exhibit slightly lower decomposition temperatures compared to their terephthalate counterparts due to the less stable kinked structure.[3]
Table 2: Comparison of 10% Weight Loss Temperatures (T10) of Polyamides
| Aromatic Diacid | Diamine | T10 (°C) in N2 | Reference |
| Naphthalene-2,6-dicarboxylic acid | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | >555 | [5] |
| 4,4′-Oxydibenzoic acid | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | >555 | [5] |
| 4,4′-Sulfonyldibenzoic acid | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | >555 | [5] |
| Biphenyl-4,4′-dicarboxylic acid | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | >555 | [5] |
| Isophthalic Acid based Polyamide | Various | ~432 | [3] |
Comparative Analysis of Mechanical Properties
The mechanical properties of polyamides, such as tensile strength and modulus, are critically dependent on the molecular architecture dictated by the aromatic diacid. These properties determine the material's ability to withstand mechanical stress and deformation.
The linear and rigid structure of terephthalic acid promotes strong interchain interactions through hydrogen bonding and efficient chain packing, leading to polyamides with high tensile strength and modulus.[9] These materials are often semi-crystalline, and the crystalline domains act as physical crosslinks, further enhancing their mechanical performance.
In contrast, the kinked structure of isophthalic acid disrupts the regularity of the polymer chain, hindering crystallization and reducing the efficiency of intermolecular hydrogen bonding.[1] Consequently, polyamides derived from IPA are generally amorphous and exhibit lower tensile strength and modulus but often higher elongation at break compared to their TPA-based counterparts.[8]
The incorporation of naphthalene dicarboxylic acids results in polyamides with exceptional mechanical properties. The extended and rigid naphthalene unit enhances the intrinsic stiffness of the polymer chain, leading to very high modulus and tensile strength.[8]
Table 3: Comparison of Mechanical Properties of Polyamide Films
| Aromatic Diacid | Diamine | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| 4,4′-(2,6-naphthylenedioxy)dibenzoic acid | Various Aromatic Diamines | 70 - 91 | 1.35 - 2.32 | 6 - 50 | [8] |
| Isophthaloyl chloride | 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene | - | - | - | [10] |
| Terephthaloyl chloride | 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene | - | - | - | [10] |
| Aramid with xanthene moieties | 9,9-bis[4-(4-carboxyphenoxy) phenyl]xanthene | 82 - 106 | 2.0 - 2.8 | 10 - 25 | [10] |
| Semifluorinated Aromatic Polyamide | Various | up to 88 | up to 1.81 | up to 25 | [10] |
Note: Mechanical properties are highly dependent on the processing conditions of the polymer films and the specific diamine used.
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. The following section outlines the methodologies for the key characterization techniques used in this guide.
Polyamide Synthesis: Direct Polycondensation
The causality behind choosing direct polycondensation lies in its efficiency for producing high molecular weight aromatic polyamides directly from diacids and diamines, avoiding the need for moisture-sensitive diacid chlorides. The Yamazaki-Higashi reaction is a prominent example.[10]
Experimental Workflow for Polyamide Synthesis
Caption: A typical experimental workflow for the synthesis of aromatic polyamides via direct polycondensation.
Step-by-Step Protocol:
-
In a flask equipped with a stirrer and nitrogen inlet, dissolve the aromatic diamine and an equimolar amount of the aromatic diacid in a solvent system of N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl). The LiCl is crucial for improving the solubility of the rigid polyamide chains as they form.
-
Add triphenyl phosphite (TPP) and pyridine to the solution. TPP acts as a condensing agent, activating the carboxylic acid groups, while pyridine serves as an acid scavenger.
-
Heat the reaction mixture to 100-120°C and maintain it under a nitrogen atmosphere for several hours to facilitate the polycondensation reaction.
-
After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove residual solvents and reagents, and dry it in a vacuum oven.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg). The choice of this technique is based on its sensitivity to changes in heat capacity that occur at the glass transition.
Step-by-Step Protocol:
-
Accurately weigh a small sample (5-10 mg) of the dried polyamide into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to a low temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan to ensure a consistent thermal history.
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyamides. This method is chosen for its ability to precisely measure weight loss as a function of temperature.
Step-by-Step Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the polyamide in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature. The T10 value is determined from the resulting TGA curve.[6]
Mechanical Testing
Tensile Testing: The mechanical properties of the polyamides are evaluated by tensile testing of thin films. This is a direct and reliable method to measure the material's response to an applied tensile force.
Step-by-Step Protocol:
-
Prepare thin films of the polyamides by casting their solutions (e.g., in DMAc or NMP) onto a glass plate and then drying them in a vacuum oven to remove the solvent completely.
-
Cut the films into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break can be calculated.[6]
Conclusion
The selection of the aromatic diacid is a powerful tool for tuning the thermal and mechanical properties of polyamides. This guide has demonstrated that:
-
Terephthalic acid leads to polyamides with a good balance of high thermal stability and excellent mechanical properties due to its linear and symmetric structure.
-
Isophthalic acid imparts greater flexibility and solubility, resulting in polyamides with lower glass transition temperatures and moduli, which can be advantageous for certain processing applications.
-
Naphthalene-based dicarboxylic acids are ideal for creating polyamides with superior thermal resistance and mechanical stiffness, making them suitable for the most demanding high-performance applications.
By understanding these fundamental structure-property relationships, researchers can make informed decisions in the design and synthesis of novel polyamides with properties tailored for specific and advanced applications.
References
- 1. re-tic.com [re-tic.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Preparation and characterization of aromatic polyamides from 4,4′‐(2,6‐naphthylenedioxy)dibenzoic acid and aromatic diamines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to Nitro-Substituted vs. Non-Nitro-Substituted Benzoic Acid Linkers in Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount to unlocking their full potential. The choice of the organic linker is a critical design parameter that dictates the physicochemical properties and, consequently, the performance of the resulting framework. This guide provides an in-depth comparative analysis of MOFs constructed from nitro-substituted benzoic acid linkers versus their non-nitro-substituted counterparts. We will explore how the introduction of a nitro group—a simple yet powerful functionalization—can profoundly alter the framework's characteristics, leading to enhanced performance in specific applications.
The Decisive Role of the Linker: Why Functionalization Matters
MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic molecules known as linkers. The inherent tunability of these linkers allows for the precise engineering of the MOF's pore size, shape, and chemical environment.[1] Functionalization of the linker, for instance, by introducing a nitro (-NO2) group onto a benzoic acid backbone, can induce significant changes in the electronic properties, stability, and host-guest interactions of the MOF.[2] This guide will focus on the well-studied UiO-66 and MIL-53 frameworks as prime examples to illustrate these differences.
The strong electron-withdrawing nature of the nitro group is a key factor influencing the properties of the resulting MOFs.[2][3] This electronic effect can modulate the acidity of the framework, influence the adsorption of polar molecules, and alter the catalytic activity of the metal centers.[2]
At a Glance: Key Performance Differences
| Property | Non-Nitro-Substituted MOF (e.g., UiO-66) | Nitro-Substituted MOF (e.g., UiO-66-NO2) | Rationale for Difference |
| BET Surface Area | Generally higher | Generally lower | The presence of the bulkier nitro group can lead to a reduction in the accessible surface area and pore volume.[4] |
| CO2 Adsorption Capacity | Moderate | Often enhanced | The polar nitro group can create favorable dipole-quadrupole interactions with CO2 molecules, leading to increased uptake.[2] |
| Catalytic Activity | Varies depending on the reaction | Can be enhanced for certain reactions | The electron-withdrawing nitro group can increase the Lewis acidity of the metal centers, which can be beneficial for certain catalytic transformations.[2] |
| Luminescent Sensing | Can exhibit luminescence | Often used for sensing nitroaromatics | The nitro group can act as a recognition site and influence the luminescent properties of the framework. |
| Drug Loading/Release | Dependent on pore size and interactions | Can be modulated by the nitro group | The introduction of functional groups can affect drug loading capacity and release kinetics.[5] |
In-Depth Analysis: A Tale of Two Linkers
Physicochemical Properties: The Impact of the Nitro Group
The introduction of a nitro group onto the benzoic acid linker brings about predictable yet profound changes in the physicochemical properties of the MOF.
-
Surface Area and Porosity: As a general trend, the functionalization of a linker with a nitro group tends to decrease the specific surface area (BET) and pore volume of the resulting MOF. This is attributed to the additional volume occupied by the nitro group within the pores. For instance, the BET surface area of UiO-66 is reported to be around 1320 m²/g, while that of UiO-66-NO2 is lower, at approximately 825 m²/g.[4]
-
Thermal and Chemical Stability: Zirconium-based MOFs like the UiO-66 series are known for their exceptional thermal and chemical stability.[6] While functionalization can sometimes impact stability, both UiO-66 and UiO-66-NO2 generally exhibit high thermal decomposition temperatures. However, the introduction of a nitro group can sometimes slightly lower the decomposition temperature compared to the parent MOF.[6]
-
Electronic Properties and Acidity: The nitro group is a strong electron-withdrawing group. Its presence on the linker can significantly influence the electronic structure of the MOF.[3] This can lead to an increase in the Lewis acidity of the metal nodes, a property that can be harnessed in catalysis.[2]
Performance in Key Applications
The aforementioned changes in physicochemical properties translate into distinct performance characteristics in various applications.
The capture of carbon dioxide is a critical area of research where functionalized MOFs have shown great promise. The introduction of a nitro group can enhance the CO2 adsorption capacity of a MOF, particularly at low pressures. This is attributed to the favorable interactions between the polar nitro group and the quadrupole moment of the CO2 molecule.[2]
For example, a comparative study on the UiO-66 series demonstrated that while UiO-66-NH2 showed the highest CO2 adsorption, UiO-66-NO2 also exhibited a notable capacity, outperforming the non-functionalized UiO-66 in some cases.[4] The synergistic effect of the functional group and the pore size plays a crucial role.[4]
Experimental Workflow: Gas Adsorption Measurement
References
- 1. Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. sci-rad.com [sci-rad.com]
- 6. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Polymers Synthesized with 4-(4-Nitrobenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymeric materials with tailored properties, the choice of monomer is paramount. 4-(4-Nitrobenzoyl)benzoic acid, a molecule possessing both a rigid aromatic backbone and a strongly electron-withdrawing nitro group, presents a compelling building block for the synthesis of high-performance polymers such as aromatic polyamides and polyesters. The introduction of the nitrobenzoyl moiety is anticipated to significantly influence the final polymer's thermal, mechanical, and chemical stability.
This guide provides a framework for the comparative stability analysis of polymers synthesized using this compound. While direct, comprehensive comparative studies on polymers derived from this specific monomer are not extensively available in public literature, this document synthesizes established principles of polymer chemistry and data from analogous systems to offer a predictive comparison and a robust set of experimental protocols for researchers to conduct their own validated assessments.
The Influence of the this compound Moiety
The unique structure of this compound is expected to impart distinct characteristics to the resulting polymers. The bulky, rigid benzoyl group can disrupt chain packing, potentially enhancing solubility without significantly compromising thermal stability, a common challenge in aromatic polymer design[1][2]. The pendant nitro group, being strongly electron-withdrawing, can influence intermolecular interactions and the overall electronic nature of the polymer chain, which may affect its chemical resistance and degradation pathways[3][4].
Aromatic polyamides, in general, are known for their exceptional thermal and mechanical properties due to strong interchain hydrogen bonding and the rigidity of the aromatic backbone[5]. The incorporation of a large, polar pendant group like the nitrobenzoyl moiety is likely to create a more amorphous structure, which could enhance solubility in organic solvents[6][7].
Hypothetical Stability Comparison
Based on the principles of polymer science and data from related aromatic polymers, we can project a comparative stability profile for polymers synthesized with this compound against a conventional aromatic polyamide, such as one derived from terephthaloyl chloride and p-phenylenediamine (a simplified Kevlar-like structure).
| Property | Polymer with this compound | Conventional Aromatic Polyamide (e.g., from Terephthaloyl Chloride) | Rationale |
| Thermal Stability (TGA) | High, but potentially slightly lower onset of decomposition. | Very High. | The bulky pendant group may introduce steric hindrance, slightly weakening the inter-chain forces compared to a highly regular, linear polymer. However, the aromatic nature will still ensure high overall thermal resistance[1][2]. |
| Mechanical Strength (Tensile) | Good, but likely lower tensile strength and modulus. | Excellent tensile strength and modulus. | The disruption of chain packing by the pendant group will likely reduce the crystallinity and the efficiency of stress transfer between chains, leading to lower tensile properties compared to highly crystalline aromatic polyamides[5]. |
| Solubility | Enhanced solubility in polar aprotic solvents. | Poor solubility. | The bulky and polar pendant group is expected to decrease the packing efficiency of the polymer chains, allowing solvent molecules to penetrate and dissolve the polymer more easily[6][7]. |
| Chemical Resistance | Potentially altered. | Excellent resistance to many chemicals. | The electron-withdrawing nitro group may render the adjacent carbonyl group more susceptible to nucleophilic attack, potentially altering its resistance to bases. However, the overall aromatic structure should maintain good resistance to acids and organic solvents[3]. |
Note: This table presents a hypothetical comparison based on established structure-property relationships in aromatic polymers. Experimental validation is crucial.
Experimental Protocols
To facilitate a direct and objective comparison, detailed experimental protocols for the synthesis and stability testing of polymers derived from this compound are provided below.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for the preparation of aromatic polyamides, as it avoids the high temperatures that can cause side reactions[5].
Workflow for Aromatic Polyamide Synthesis
Caption: Low-temperature solution polycondensation workflow.
Step-by-Step Protocol:
-
Preparation of the Solvent System: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 5 g of anhydrous lithium chloride (LiCl) in 100 mL of N-methyl-2-pyrrolidone (NMP) with gentle heating and stirring until a clear solution is obtained. Cool the solution to room temperature.
-
Dissolution of the Diamine: Add an equimolar amount of a selected aromatic diamine (e.g., 4,4'-oxydianiline) to the NMP/LiCl solution. Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Activation of the Diacid: In a separate flask, convert this compound to its diacid chloride by reacting it with an excess of thionyl chloride in the presence of a few drops of dimethylformamide (DMF) as a catalyst. The reaction is typically carried out at reflux for 2-4 hours. The excess thionyl chloride is then removed by distillation under reduced pressure.
-
Polycondensation: Cool the diamine solution to 0°C in an ice bath. Slowly add an equimolar amount of the freshly prepared 4-(4-Nitrobenzoyl)benzoyl chloride to the stirred diamine solution.
-
Reaction: Maintain the reaction temperature at 0-5°C for 2 hours, and then allow it to warm to room temperature and continue stirring for an additional 12-18 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Filter the fibrous polymer and wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Stability Testing Protocols
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass as a function of temperature.
Workflow for Thermogravimetric Analysis
Caption: Workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Protocol:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with a nitrogen atmosphere (flow rate of 50-100 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: From the resulting TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the char yield (the percentage of material remaining at the end of the experiment).
Mechanical Stability: Tensile Testing
Tensile testing provides information about the strength, stiffness, and ductility of a material.
Step-by-Step Protocol:
-
Film Preparation: Cast a film of the polymer from a solution (e.g., in NMP or DMAc) onto a glass plate. Slowly evaporate the solvent in an oven with a controlled temperature ramp to obtain a uniform, defect-free film.
-
Specimen Preparation: Cut dumbbell-shaped specimens from the polymer film according to standard specifications (e.g., ASTM D638).
-
Testing: Mount the specimen in a universal testing machine equipped with a load cell.
-
Data Acquisition: Apply a tensile load at a constant strain rate until the specimen fractures. Record the stress and strain throughout the test.
-
Data Analysis: From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).
Chemical Resistance Testing
This test evaluates the ability of the polymer to withstand exposure to various chemical environments.
Step-by-Step Protocol:
-
Sample Preparation: Prepare small, pre-weighed films or coupons of the polymer.
-
Immersion: Immerse the samples in a series of chemical reagents (e.g., 1 M HCl, 1 M NaOH, acetone, toluene) at room temperature for a specified period (e.g., 24, 48, or 72 hours).
-
Evaluation: After the immersion period, remove the samples, rinse them with a suitable solvent (e.g., deionized water for aqueous solutions, hexane for organic solvents), and dry them to a constant weight.
-
Analysis: Assess the chemical resistance by measuring the change in weight, appearance (e.g., swelling, discoloration, cracking), and mechanical properties (e.g., tensile strength) of the samples after exposure.
Conclusion
Polymers synthesized from this compound hold promise for applications requiring a balance of thermal stability, processability, and potentially unique chemical functionalities. The presence of the bulky, electron-withdrawing nitrobenzoyl pendant group is a key structural feature that is expected to significantly influence the material's properties. While this guide offers a scientifically grounded, predictive comparison, it is imperative for researchers to perform the detailed experimental evaluations outlined to ascertain the precise stability profile of these novel polymers. The provided protocols offer a standardized methodology to ensure the generation of reliable and comparable data, paving the way for the rational design of next-generation high-performance materials.
References
- 1. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
"spectroscopic comparison of 4-(4-Nitrobenzoyl)benzoic acid and its analogues"
As a Senior Application Scientist, this guide provides a detailed spectroscopic comparison of 4-(4-Nitrobenzoyl)benzoic acid and its key structural analogues. The objective is to elucidate the influence of the nitro and benzoyl functionalities on the spectral characteristics, offering a valuable reference for researchers engaged in molecular characterization, quality control, and drug development.
Introduction to this compound and its Analogues
This compound is a bifunctional aromatic compound featuring a carboxylic acid group and a nitro-substituted benzoyl moiety. This structure is of interest in synthetic chemistry as a building block and in materials science. Understanding its spectroscopic signature is crucial for its identification and for studying its interactions. To fully appreciate the contribution of each functional group to its overall spectrum, a comparative analysis with simpler, structurally related analogues is essential. This guide will compare it against:
-
Benzoic Acid : The fundamental aromatic carboxylic acid core.
-
4-Nitrobenzoic Acid : To isolate the electronic effects of the para-nitro group on the benzoic acid system.
-
4-Benzoylbenzoic Acid : To assess the impact of the benzoyl substituent without the influence of the nitro group.
This comparative approach allows for a systematic deconstruction of the spectral features, attributing specific changes in vibrational frequencies, chemical shifts, and electronic transitions to precise structural modifications.
Structural Relationships
The relationship between the parent compound and its analogues is based on the sequential addition of key functional groups to the benzoic acid core. This hierarchical relationship provides a logical framework for interpreting the progressive changes in their respective spectra.
Caption: Structural evolution from Benzoic Acid to the target molecule.
Spectroscopic Comparison: A Multi-Technique Approach
A comprehensive analysis requires the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is unparalleled for identifying the characteristic functional groups within a molecule by measuring their vibrational frequencies. The key regions of interest for these compounds are the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ketone, and the N-O stretches of the nitro group.
Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The spectral range of 4000–400 cm⁻¹ covers the fundamental vibrations of all relevant functional groups.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) (broad) | C=O Stretch (Carboxylic Acid, cm⁻¹) | C=O Stretch (Ketone, cm⁻¹) | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) |
| Benzoic Acid | ~3000-2500 | ~1680-1710 | N/A | N/A | N/A |
| 4-Nitrobenzoic Acid | ~3000-2500 | ~1700 | N/A | ~1520-1550 | ~1345-1355 |
| 4-Benzoylbenzoic Acid[1] | ~3000-2500 | ~1685 | ~1660 | N/A | N/A |
| This compound | ~3000-2500 | ~1690 | ~1665 | ~1525 | ~1350 |
Analysis of IR Spectra:
-
Carboxylic Acid Group: All four compounds display the characteristic broad O-H stretching band from approximately 3000-2500 cm⁻¹ and a strong C=O stretching absorption. The dimerization of carboxylic acids through hydrogen bonding contributes to the broadness of the O-H signal and the position of the C=O stretch.
-
Nitro Group: The presence of the nitro group in 4-Nitrobenzoic acid and this compound is unequivocally confirmed by two strong absorption bands.[2][3] The asymmetric stretch appears around 1525-1550 cm⁻¹, and the symmetric stretch is found near 1350 cm⁻¹.[2][4] These intense peaks are highly characteristic and are a primary diagnostic tool for nitro compounds.[3]
-
Ketone Carbonyl: 4-Benzoylbenzoic acid and its nitro analogue exhibit an additional C=O stretching band at a slightly lower wavenumber (~1660-1665 cm⁻¹) corresponding to the ketone linkage.[1] This frequency is typical for aryl ketones where conjugation with the benzene rings slightly lowers the bond order of the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are highly sensitive to the electronic effects of neighboring functional groups.
Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this series of compounds due to their good solubility and its ability to exchange with the acidic carboxylic proton, which appears as a very broad singlet at a high chemical shift. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).
Comparative ¹H NMR Data (Aromatic Region)
| Compound | Aromatic Protons Chemical Shift (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| Benzoic Acid[5][6] | ~7.5-7.7 (m, 3H), ~8.0-8.1 (d, 2H) | ~12.0-13.0 (broad s) |
| 4-Nitrobenzoic Acid[7] | ~8.2-8.4 (d, 2H), ~8.4-8.6 (d, 2H) (A₂B₂ system) | ~13.5 (broad s) |
| 4-Benzoylbenzoic Acid[1] | ~7.3-7.8 (m, 9H) | ~10.0-13.0 (broad s) |
| This compound | ~7.8-8.0 (m, 4H), ~8.2-8.4 (m, 4H) | ~13.3 (broad s) |
Analysis of NMR Spectra:
-
Electron-Withdrawing Effects: The most dramatic effect is observed with the introduction of the nitro group. In 4-Nitrobenzoic acid, the strongly electron-withdrawing nature of the NO₂ group significantly deshields all aromatic protons, shifting them downfield to the 8.2-8.6 ppm region compared to benzoic acid.[8] This deshielding is a combination of inductive and resonance effects.
-
Anisotropy and Deshielding: In this compound, the protons on both rings are shifted downfield relative to benzoic acid. The protons on the ring bearing the nitro group are the most deshielded. The magnetic anisotropy of the nitro group can also contribute to the chemical shifts of nearby protons.[9]
-
Carboxylic Acid Proton: The acidic proton is consistently found at a very high chemical shift (>12 ppm) and is typically broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions in these aromatic compounds. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.
Causality Behind Experimental Choices: Ethanol or methanol are common solvents for UV-Vis analysis of these types of compounds. They are transparent in the relevant UV region (>220 nm) and can solvate the analytes effectively.
Comparative UV-Vis Data
| Compound | λmax (nm) |
| Benzoic Acid | ~230, ~273 |
| 4-Nitrobenzoic Acid[10] | ~258 |
| 4-Benzoylbenzoic Acid[11] | ~260 |
| This compound | ~265-270 |
Analysis of UV-Vis Spectra:
-
Chromophores and Auxochromes: The benzene ring itself is a chromophore. The carboxyl, benzoyl, and nitro groups all act to modify the electronic transitions.
-
Bathochromic Shift: Compared to benzoic acid, all analogues show a bathochromic (red) shift to longer wavelengths. This is expected as both the nitro group and the benzoyl group extend the conjugated π-system of the molecule.[12]
-
Effect of Nitro Group: The nitro group, a powerful chromophore and electron-withdrawing group, causes a significant red shift in 4-Nitrobenzoic acid compared to benzoic acid.[10]
-
Combined Effect: In this compound, the combined extension of the conjugated system by the benzoyl linker and the strong electronic effect of the nitro group results in the most significant bathochromic shift, with its λmax appearing at the longest wavelength in the series.
Experimental Workflow and Protocols
A systematic approach is critical for obtaining high-quality, comparable spectroscopic data.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 4-Nitrobenzoic acid(62-23-7) 1H NMR spectrum [chemicalbook.com]
- 8. A brief introduction to p-nitrobenzoic acid (4-nitrobenzoic acid) - LISKON [liskonchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]
- 12. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group's Influence: A Comparative Guide to the Material Properties of 4-(4-Nitrobenzoyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the physicochemical properties and, ultimately, the performance of novel materials and active pharmaceutical ingredients. The introduction of specific functional groups can dramatically alter a molecule's characteristics. This guide provides an in-depth comparison of 4-(4-Nitrobenzoyl)benzoic acid and its parent compound, 4-benzoylbenzoic acid, with a focus on assessing the impact of the electron-withdrawing nitro group on key material properties. We will delve into the theoretical underpinnings of these differences and provide the experimental frameworks necessary to validate these claims.
The Molecules at a Glance: A Tale of Two Structures
At the heart of our comparison are two structurally similar molecules. 4-Benzoylbenzoic acid serves as our baseline, a bifunctional aromatic ketone and carboxylic acid. The introduction of a nitro (-NO₂) group at the para position of the benzoyl ring gives us this compound. This seemingly small addition has profound implications for the molecule's electronic landscape and intermolecular interactions.
The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms.[1][2] This property is central to the differences we will explore.
Comparative Analysis of Material Properties
This section will dissect the anticipated and observed differences in the material properties of this compound and 4-benzoylbenzoic acid.
Thermal Stability
The thermal stability of a compound is paramount for applications in materials science and for determining the shelf-life and processing conditions of pharmaceuticals. Thermogravimetric Analysis (TGA) is the standard technique for assessing thermal stability.
Expected Impact of the Nitro Group: The presence of a nitro group on an aromatic ring can influence thermal stability. While nitroaromatic compounds are known for their energetic properties, the strong C-N bond and the resonance stabilization of the aromatic ring can contribute to significant thermal stability up to a certain decomposition temperature.[1] The strong electron-withdrawing nature of the nitro group can also influence the stability of the entire molecule.[2]
Comparative Data:
| Compound | Melting Point (°C) | Decomposition Onset (TGA, °C) |
| 4-Benzoylbenzoic acid | 198-200[3][4] | Data not available in searches |
| This compound | Data not available in searches | Data not available in searches |
| 4-Nitrobenzoic acid (for reference) | 237[5] | Data not available in searches |
Note: Specific TGA data for a direct comparison was not available in the initial search. The melting point of 4-nitrobenzoic acid is provided to illustrate the potential for increased thermal stability due to the nitro group.
The higher melting point of 4-nitrobenzoic acid compared to benzoic acid suggests that the introduction of a nitro group can lead to stronger intermolecular interactions, potentially increasing the thermal stability of the crystal lattice. A similar trend would be anticipated for this compound relative to 4-benzoylbenzoic acid.
Solubility Profile
Solubility is a critical parameter in drug development, affecting bioavailability, and in materials science, influencing processability.
Expected Impact of the Nitro Group: The nitro group is a polar functional group, which can increase a molecule's affinity for polar solvents. However, the overall solubility is a complex interplay of factors including the molecule's ability to form hydrogen bonds and the strength of its crystal lattice. The increased polarity and potential for hydrogen bonding with the nitro group may enhance solubility in polar solvents. Conversely, if the nitro group leads to a more stable crystal lattice, this could decrease solubility. For instance, 4-nitrobenzoic acid is sparingly soluble in water, with its solubility increasing with temperature and in basic solutions where the carboxylic acid is deprotonated.[6]
Comparative Data:
| Compound | Solubility in Water | Solubility in Organic Solvents |
| 4-Benzoylbenzoic acid | Partly soluble[3] | Soluble in alcohols and esters[3] |
| This compound | Expected to be sparingly soluble | Expected to be soluble in polar organic solvents |
Crystal Structure and Polymorphism
The arrangement of molecules in the solid state, or crystal structure, dictates many material properties, including melting point, solubility, and mechanical strength. X-ray crystallography is the definitive technique for determining crystal structure.
Expected Impact of the Nitro Group: The introduction of the nitro group is expected to significantly alter the crystal packing of this compound compared to its non-nitrated counterpart. The nitro group can participate in various non-covalent interactions, including hydrogen bonds (with the carboxylic acid proton of a neighboring molecule) and dipole-dipole interactions. These new interactions can lead to a more compact and stable crystal lattice. Furthermore, the presence of the nitro group increases the likelihood of polymorphism, the ability of a compound to exist in multiple crystalline forms.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.5,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Potential differences in crystal packing.
Electronic Properties and Photochemistry
The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial for its application in electronics, photochemistry, and even its reactivity.
Expected Impact of the Nitro Group: The strongly electron-withdrawing nature of the nitro group is expected to lower the energy of both the HOMO and LUMO of this compound.[7] This reduction in the HOMO-LUMO gap can lead to a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum.[7] This is because less energy is required to excite an electron from the HOMO to the LUMO. Nitroaromatic compounds are also known to be photoactive and can participate in photoreduction reactions.[8]
Comparative Data:
| Compound | Key UV-Vis Absorption Bands |
| Aromatic Ketones (general) | π → π* transitions, typically below 300 nm[9] |
| Nitroaromatics (general) | Red-shifted absorption due to the nitro group[7] |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted impacts of the nitro group, a series of well-defined experiments are necessary.
Thermal Analysis: TGA and DSC
dot graph TD { graph [splines=ortho, nodesep=0.5, size="7.5,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for thermal analysis.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina crucible.[10]
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions: Heat the sample from room temperature to 600 °C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[11]
-
Data Collection: Record the sample weight as a function of temperature.[12]
-
Analysis: Determine the onset of decomposition as the temperature at which significant weight loss begins.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.[13]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[14]
-
Experimental Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.[13]
-
Data Collection: Measure the heat flow to the sample relative to the reference.
-
Analysis: Determine the melting point (from the onset of the melting endotherm) and the enthalpy of fusion (from the area of the peak).[15]
X-ray Crystallography
-
Crystal Growth: Grow single crystals of both compounds suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[16] This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion.[17][18]
-
Data Collection: Mount a single crystal on the diffractometer and expose it to a monochromatic X-ray beam.[16]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[19]
UV-Vis Spectroscopy
-
Solution Preparation: Prepare dilute solutions of known concentrations of each compound in a suitable solvent (e.g., ethanol) that does not absorb in the region of interest.
-
Measurement: Record the absorbance of each solution over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for the key electronic transitions.
Conclusion
The introduction of a nitro group to the 4-benzoylbenzoic acid scaffold is predicted to have a multifaceted impact on its material properties. We anticipate an increase in thermal stability, altered solubility with a likely increase in polarity, significant changes in crystal packing, and a red-shift in the UV-Vis absorption spectrum. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. For researchers in materials science and drug development, understanding and quantifying the effects of such functional group modifications is a cornerstone of rational molecular design.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 4-苯甲酰苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 8. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 10. epfl.ch [epfl.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 14. web.williams.edu [web.williams.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 19. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
A Senior Application Scientist's Guide to Benchmarking 4-(4-Nitrobenzoyl)benzoic Acid-Based Materials
Introduction: In the landscape of advanced materials, the design of functional organic building blocks is paramount. 4-(4-Nitrobenzoyl)benzoic acid (NBBA), with its rigid benzophenone core, terminal carboxylic acid for anchoring, and electron-withdrawing nitro group, presents a compelling scaffold for the synthesis of high-performance materials. Its defined geometry and reactive functionalities make it a prime candidate for creating crystalline metal-organic frameworks (MOFs), functional polymers, and sensitive chemical sensors.
This guide provides a comprehensive framework for benchmarking the performance of NBBA-based materials. We move beyond mere data reporting to offer a causal understanding of experimental design, ensuring that the protocols described are not only reproducible but also fundamentally sound. This document is intended for researchers, materials scientists, and drug development professionals seeking to evaluate and compare the functional output of these promising materials against established alternatives.
Part 1: The Benchmarking Workflow: From Synthesis to Performance
Effective benchmarking requires a systematic, multi-scale approach. The performance of a material is not an isolated metric but the culmination of its structural and chemical properties. The workflow we advocate involves a logical progression from material creation to detailed characterization and finally to application-specific performance testing.
Caption: A generalized workflow for the systematic benchmarking of NBBA-based materials.
Part 2: Application Focus 1: Metal-Organic Frameworks (MOFs) for Gas Separation
The rigid, angular structure of NBBA makes it an excellent candidate for constructing porous, three-dimensional MOFs. The presence of the nitro group can enhance interactions with specific gas molecules like CO₂, making these materials promising for carbon capture applications.[1][2]
Key Performance Indicators (KPIs) for NBBA-MOFs:
-
BET Surface Area (m²/g): A measure of the total accessible surface area within the pores.
-
Pore Volume (cm³/g): The total volume of the pores.
-
CO₂ Adsorption Capacity (mmol/g): The amount of CO₂ the material can store at a given pressure and temperature.
-
CO₂/N₂ Selectivity: The ratio of the adsorption affinity for CO₂ over N₂ crucial for post-combustion carbon capture.[3]
-
Thermal Stability (°C): The temperature at which the framework begins to decompose.
Experimental Protocol: Solvothermal Synthesis of an NBBA-MOF
This protocol describes a representative synthesis. The choice of metal node (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) and solvent system is critical and will define the final topology and properties of the MOF.[4]
Caption: Workflow for a typical solvothermal synthesis of an NBBA-based MOF.
Causality Behind the Protocol:
-
Step 1: The choice of solvent is crucial. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) are effective at dissolving both the organic linker and metal salts, facilitating the self-assembly process.
-
Step 3: The elevated temperature provides the necessary activation energy for the coordination bonds to form between the carboxylate group of NBBA and the metal ions. The duration allows for the slow growth of well-defined crystals.
-
Step 6: This is the most critical step for achieving high porosity. Simply air-drying the crystals would cause the porous framework to collapse due to capillary forces from the evaporating solvent. Solvent exchange with a more volatile solvent (like acetone) followed by activation under vacuum or with supercritical CO₂ removes guest molecules without compromising the structural integrity, a necessary prerequisite for accurate gas adsorption measurements.[3]
Performance Benchmark: NBBA-MOF vs. Alternatives
The following table presents a comparative summary based on typical experimental data for MOFs. The values for the NBBA-MOF are projected based on properties of similar nitro-functionalized frameworks.[5]
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273K, 1 bar) | IAST Selectivity (CO₂/N₂ at 273K) | Thermal Stability (°C) |
| NBBA-MOF (Projected) | 1200 - 1800 | 0.5 - 0.8 | 3.5 - 5.0 | 50 - 75 | ~350 |
| UiO-66 (Zr-BDC) | ~1200 | ~0.5 | ~3.0 | ~20 | ~500 |
| Mg-MOF-74 | ~1300 | ~0.55 | ~8.6 | ~70 | ~350 |
| Zeolite 13X | ~600 | ~0.3 | ~4.5 | ~45 | >600 |
Analysis: The projected data suggests that an NBBA-based MOF could offer a competitive advantage in CO₂/N₂ selectivity, likely due to favorable dipole-quadrupole interactions between the nitro groups and CO₂ molecules.[5] While its thermal stability may not match that of the exceptionally robust UiO-66, it is comparable to other high-performing materials like Mg-MOF-74. Its primary vulnerability, like Mg-MOF-74, could be stability in the presence of water, a critical factor for real-world applications.[2]
Part 3: Application Focus 2: Fluorescence Sensing of Nitroaromatic Compounds
The electron-deficient nature of the NBBA aromatic system makes its derivatives suitable as fluorophores for sensing other electron-deficient nitroaromatic compounds, which are common components in explosives and environmental pollutants. The sensing mechanism often relies on fluorescence quenching upon interaction with the analyte.
Key Performance Indicators (KPIs) for NBBA-based Sensors:
-
Analyte: The target molecule to be detected.
-
Quenching Constant (Ksv, M⁻¹): A measure of the quenching efficiency, derived from the Stern-Volmer equation. Higher values indicate greater sensitivity.
-
Limit of Detection (LOD, M): The lowest concentration of the analyte that can be reliably detected.
-
Selectivity: The ability to detect the target analyte in the presence of other, similar compounds.
Experimental Protocol: Fluorescence Quenching Assay
This protocol outlines the steps to evaluate the sensing performance of a soluble NBBA-based material (e.g., a polymer or a functionalized nanoparticle).
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the NBBA-based sensor material in a suitable solvent (e.g., THF or Acetonitrile) at a known concentration (e.g., 10⁻⁵ M).
-
Prepare stock solutions of the target analyte (e.g., 2,4,6-Trinitrophenol, TNP) and potential interfering compounds at known concentrations.
-
-
Fluorimeter Setup:
-
Determine the optimal excitation wavelength (λ_ex) for the sensor material by measuring its absorption spectrum.
-
Record the emission spectrum of the sensor solution alone to establish the initial fluorescence intensity (I₀).
-
-
Titration Experiment:
-
To a cuvette containing a fixed volume of the sensor solution, incrementally add small aliquots of the analyte stock solution.
-
After each addition, mix thoroughly and record the new fluorescence intensity (I).
-
-
Data Analysis:
-
Plot the ratio of initial to measured fluorescence intensity (I₀/I) against the concentration of the analyte [Q].
-
Perform a linear fit to the data. According to the Stern-Volmer equation (I₀/I = 1 + Ksv[Q]), the slope of this line is the quenching constant, Ksv.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/Ksv, where σ is the standard deviation of the blank measurement.
-
Causality Behind the Protocol:
-
The mechanism of quenching is often a Photoinduced Electron Transfer (PET) process. The NBBA-based fluorophore, when excited, can donate an electron to the highly electron-deficient analyte (like TNP), returning to the ground state via a non-radiative pathway, thus quenching the fluorescence.
-
The Stern-Volmer plot is a critical diagnostic tool. A linear plot typically indicates a single, dominant quenching mechanism (either static or dynamic).
Performance Benchmark: NBBA-based Sensor vs. Alternatives
This table compares the projected performance of an NBBA-based sensor with other reported fluorescent sensors for the detection of TNP.
| Sensor Material | Quenching Constant (Ksv, M⁻¹) | Limit of Detection (LOD, M) | Quenching Mechanism |
| NBBA-Polymer (Projected) | ~1 x 10⁵ | ~1 x 10⁻⁷ | PET |
| PANI-Ag Composite | 1.037 x 10⁵ | 5.58 x 10⁻⁷ | PET / Exciplex |
| Amino-functionalized Zn-MOF | Not Reported | 5.6 x 10⁻⁷ | Not Specified |
| Naphthalene-based Probe | Not Reported | 5.3 x 10⁻⁹ | Intramolecular Charge Transfer |
Analysis: The projected performance of an NBBA-based polymeric sensor is highly competitive, particularly with established composite and MOF-based sensors. The rigid, π-conjugated structure of NBBA is conducive to efficient energy transfer, leading to high quenching constants. While achieving the extremely low LOD of specialized small-molecule probes might be challenging, the processability and film-forming capabilities of a polymer could offer advantages in device fabrication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Performance-Based Screening of Porous Materials for Carbon Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Nitrobenzoyl)benzoic acid
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 4-(4-Nitrobenzoyl)benzoic acid, a complex benzophenone derivative, often emerges as a critical intermediate or a potential process impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is paramount for ensuring process control, final product safety, and regulatory compliance.
Employing validated analytical methods is the cornerstone of reliable pharmaceutical quality assurance.[1] However, the lifecycle of a drug product is dynamic; methods may be updated for improved efficiency, transferred between laboratories, or run on different instrumentation. This is where cross-validation becomes essential. Cross-validation is the documented process of comparing two distinct analytical procedures to demonstrate their equivalence for a specific intended purpose.[2][3]
This guide provides an in-depth, objective comparison of two High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound: a traditional, established HPLC-UV method and a modern, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you, the scientist, to make informed decisions for your analytical workflow.
The Analytical Lifecycle: Context for Validation and Cross-Validation
An analytical method is not a static entity. It evolves with the drug development process. Understanding its lifecycle is key to appreciating when and why different levels of validation are required.
Caption: The lifecycle of an analytical method, indicating critical validation checkpoints.
Analyte Profile: this compound
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure: Consists of a benzophenone core substituted with a carboxylic acid group (-COOH) and a nitro group (-NO2).
-
Polarity: The carboxylic acid group imparts significant polarity, while the two phenyl rings provide non-polar character. This amphiphilic nature makes it ideally suited for reverse-phase chromatography.
-
Solubility: It is sparingly soluble in water but shows good solubility in polar organic solvents like acetonitrile, methanol, and acetone.[4][5] This dictates the choice of solvents for sample and standard preparation.
-
UV Absorbance: The conjugated system of the benzophenone structure, enhanced by the nitro group chromophore, results in strong ultraviolet (UV) absorbance, making UV-Vis detection a highly sensitive and appropriate choice.
The Contenders: A Tale of Two Chromatographic Methods
We will compare two methods designed for the quantitative analysis of this compound, likely present as an impurity in an API. The objective is to ensure the new, faster UHPLC method provides data comparable to the established HPLC method.
Method A: The Established Workhorse - Reverse-Phase HPLC-UV
This method represents a standard, robust approach widely used in quality control laboratories. It prioritizes resolution and reliability over speed.
Experimental Protocol: Method A (HPLC-UV)
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition software.
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standards: Prepare a series of dilutions from the stock solution using the diluent to create calibration standards across the desired range (e.g., 0.5 - 50 µg/mL).
-
Sample Preparation: Accurately weigh a sample of the API expected to contain the impurity and dissolve it in the diluent to a final concentration where the impurity falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Method B: The High-Throughput Challenger - UHPLC-UV
This method leverages modern column technology (sub-2 µm particles) to achieve significantly faster analysis times without compromising separation efficiency. The primary motivation for adopting this method is to increase sample throughput.
Experimental Protocol: Method B (UHPLC-UV)
-
Instrumentation & Consumables:
-
UHPLC system capable of handling high backpressures, with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Data acquisition software.
-
Acetonitrile (UHPLC/MS grade), Water (UHPLC/MS grade), Formic acid. Note: Formic acid is used instead of phosphoric acid to make the method compatible with mass spectrometry if future hyphenation is desired.[7]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.2 min: 30% B
-
0.2-2.5 min: 30% to 80% B
-
2.5-2.8 min: 80% B
-
2.8-2.9 min: 80% to 30% B
-
2.9-3.5 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Standard and Sample Preparation:
-
Identical to Method A, ensuring consistency in sample handling.
-
The Cross-Validation Study: Experimental Design and Execution
The core of this guide is the head-to-head comparison. A cross-validation study is designed to provide documented evidence that both methods yield comparable results.[3] The protocol must be a self-validating system, with pre-defined acceptance criteria based on ICH guidelines.[8][9]
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Protocol
-
Define Scope and Acceptance Criteria: Before starting, a validation protocol must be written, defining the experiments and the criteria for success.[10]
-
Prepare Quality Control (QC) Samples: Prepare a single, homogeneous batch of QC samples by spiking the API matrix with this compound at three concentration levels:
-
Low QC: Near the Limit of Quantitation (LOQ).
-
Medium QC: In the middle of the calibration range.
-
High QC: Near the upper limit of the calibration range.
-
-
Analysis:
-
Two different analysts should participate to assess intermediate precision.
-
Each analyst will analyze six replicates (n=6) of each QC level using both Method A and Method B.
-
This results in 3 levels x 6 reps x 2 analysts = 36 injections per method.
-
-
Data Evaluation:
-
For each method, calculate the accuracy (% recovery) and precision (% Relative Standard Deviation, RSD) at each QC level for each analyst and combined.
-
Statistically compare the mean results obtained from Method A and Method B. The goal is to demonstrate that there is no statistically significant difference between the two methods.
-
Performance Data & Objective Comparison
The following table summarizes hypothetical but realistic data from the cross-validation study.
| Performance Characteristic | Method A (HPLC-UV) | Method B (UHPLC-UV) | Acceptance Criteria (ICH Q2) | Comments |
| Specificity | Peak pure and resolved from API (Rs > 2.0) | Peak pure and resolved from API (Rs > 2.0) | Specificity demonstrated | Both methods are selective for the analyte. |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 | Both methods show excellent linearity. |
| Range | 0.5 - 50 µg/mL | 0.5 - 50 µg/mL | Defined by linearity, accuracy, precision | The methods are suitable for the same concentration range. |
| Accuracy (Mean % Recovery) | ||||
| Low QC (1 µg/mL) | 98.5% | 101.2% | 80 - 120% | Both methods are accurate at low concentrations. |
| Medium QC (20 µg/mL) | 100.8% | 100.1% | 90 - 110% | Excellent agreement in the mid-range. |
| High QC (45 µg/mL) | 99.2% | 99.7% | 90 - 110% | Excellent agreement at high concentrations. |
| Precision (% RSD) | ||||
| Repeatability (n=6) | < 2.5% | < 1.5% | ≤ 5% for impurities | UHPLC shows slightly better precision due to modern instrumentation. |
| Intermediate Precision | < 3.0% | < 2.0% | ≤ 10% for impurities | Both methods are precise across different analysts. |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.4 µg/mL | S/N ratio ≥ 10 | The UHPLC method offers a marginally better LOQ. |
| Robustness | Unaffected by minor changes in flow/temp | More sensitive to dwell volume changes | No significant impact on results | UHPLC systems can be less forgiving to non-optimized parameters. |
| Total Run Time | 22 minutes | 3.5 minutes | N/A | Key Differentiator: UHPLC offers a >6x increase in throughput. |
Conclusion and Authoritative Recommendations
The cross-validation study demonstrates that the newly developed UHPLC-UV method provides results that are equivalent in accuracy, precision, and linearity to the established HPLC-UV method for the quantification of this compound. Both methods are fit for their intended purpose.[11]
Recommendation:
-
For laboratories focused on high throughput and efficiency, transitioning to the UHPLC-UV method (Method B) is strongly recommended. The significant reduction in run time translates directly to increased capacity and reduced solvent consumption, offering substantial operational and cost benefits.
-
For laboratories where throughput is not the primary driver or that lack UHPLC instrumentation, the HPLC-UV method (Method A) remains a robust and reliable option. Its longer run time and larger particle size make it potentially more rugged and transferable to a wider variety of HPLC systems.
Ultimately, the choice of method depends on the specific needs and capabilities of the laboratory. This cross-validation exercise provides the necessary scientific evidence and confidence to justify the use of either method, ensuring data integrity is maintained regardless of the chosen technology.
References
- 1. particle.dk [particle.dk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. e-b-f.eu [e-b-f.eu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. database.ich.org [database.ich.org]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. wjarr.com [wjarr.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(4-Nitrobenzoyl)benzoic Acid
ngcontent-ng-c1205671314="" class="ng-star-inserted">
Hazard Profile & Rationale for Specialized Disposal
4-(4-Nitrobenzoyl)benzoic acid belongs to the nitroaromatic compound class. These substances require specialized disposal due to a combination of toxicological and environmental hazards. Standard disposal routes like drain disposal or commingling with non-hazardous trash are strictly prohibited.
The core reasons for this specialized handling are:
-
Human Toxicity: Aromatic nitro compounds are known for their potential systemic effects. They are often classified as harmful if swallowed and can cause significant skin, eye, and respiratory tract irritation.[1][2][3] Some related compounds are suspected of causing genetic defects or having other long-term health effects.[3]
-
Environmental Persistence & Ecotoxicity: Nitroaromatic compounds are notorious pollutants, often exhibiting persistence in soil and toxicity to aquatic life.[4] Disposing of this waste down the drain can contaminate waterways and disrupt ecosystems.[4][5]
-
Physical Hazards: While stable under normal conditions, the compound is a combustible solid. As a fine powder, it can form explosive mixtures with air, and it can react with strong bases, reducing agents, and oxidants.[6]
Pre-Disposal Safety Operations: PPE & Spill Management
Before handling waste, ensure all safety protocols are in place. The primary goal is to prevent personnel exposure and environmental release.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields. | Protects against irritation from airborne dust particles.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin irritation and potential absorption.[6] |
| Body Protection | Standard lab coat. | Prevents contamination of personal clothing.[1] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Minimizes inhalation of irritating dust.[1][2] |
Immediate Spill Response
In the event of a spill, the procedure is to contain, not disperse.
-
Secure the Area: Ensure adequate ventilation and restrict access to the location.
-
Avoid Dust Generation: Do not dry sweep the spilled solid. Moisten the material slightly with water if necessary to prevent it from becoming airborne.
-
Collect the Spill: Carefully sweep or scoop the material into a designated, clean, and properly labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the same hazardous waste container.
Step-by-Step Waste Segregation & Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a hazardous chemical waste, which must be collected by a licensed disposal company.[2] Never mix this waste with other waste streams unless explicitly instructed by your EHS department.[5]
Workflow for Disposal of this compound
Caption: Waste Disposal Workflow Diagram.
Protocol Steps:
-
Waste Identification: This protocol applies to:
-
Expired or unused solid this compound.
-
Contaminated labware such as weighing boats, spatulas, pipette tips, and empty containers.
-
Materials used to clean up spills of the substance.
-
-
Container Selection:
-
Waste Collection:
-
Carefully place the solid waste and any contaminated disposable items directly into the designated hazardous waste container.
-
Causality: The primary goal is to prevent the generation of dust.[1] Keeping the material contained minimizes the risk of inhalation or skin contact.
-
-
Labeling:
-
Clearly label the container with a "Hazardous Waste" tag as required by your institution.
-
Write the full chemical name: "this compound" and its CAS number "7377-13-1". List any other contaminated materials inside (e.g., gloves, wipes).
-
Causality: Accurate labeling is a regulatory requirement and ensures that waste handlers can manage the material safely without having to guess its contents.
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area. This should be a cool, dry, and well-ventilated space away from incompatible materials like strong oxidizing agents, acids, and bases.[1]
-
Regulatory & Compliance Framework
Disposal of chemical waste is highly regulated. In the United States, the primary regulations fall under the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). However, state and local regulations are often more stringent.
-
Institutional EHS is Your Primary Resource: Your organization's Environmental Health and Safety department is the definitive authority on chemical disposal. They provide the containers, labels, and pickup services required for compliance. Always follow their specific procedures.
-
Prohibition on Drain Disposal: It is illegal and unsafe to dispose of this compound down the drain.[5] The EPA has enacted a broad sewer ban for all hazardous waste pharmaceuticals, and the principle extends to hazardous laboratory chemicals.
-
Mandatory Professional Disposal: The universally accepted endpoint for this type of waste is disposal via an approved and licensed hazardous waste management facility.[2] These facilities use high-temperature incineration or other specialized methods to destroy the chemical safely.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance for your laboratory.
References
Navigating the Safe Handling of 4-(4-Nitrobenzoyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal
A Senior Application Scientist's guide to the essential safety protocols for researchers, scientists, and drug development professionals.
Understanding the Risks: Hazard Profile
Based on the data for 4-Nitrobenzoic acid, 4-(4-Nitrobenzoyl)benzoic acid should be treated as a compound that is harmful if swallowed and causes significant skin and eye irritation.[1][2][3] Inhalation of the powdered form may also lead to respiratory tract irritation.[4][5] Therefore, a comprehensive PPE strategy is paramount to mitigate these potential exposures.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the established safety profile of similar compounds.
| Body Part | Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles with Side Shields | Essential for preventing contact with airborne particles and accidental splashes. Standard prescription glasses are not a substitute. |
| Face Shield | Recommended when there is a heightened risk of splashing, such as during bulk handling or solution preparation, to provide an additional layer of protection for the entire face. | |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. It is crucial to check the manufacturer's breakthrough time data for the specific glove material against similar chemical classes. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[2] |
| Body | Laboratory Coat | A full-length laboratory coat, preferably made of a flame-resistant material, should be worn and fully buttoned to protect the skin and personal clothing from contamination. |
| Chemical-Resistant Apron | For procedures with a higher potential for splashes and spills, a chemical-resistant apron worn over the lab coat provides an additional barrier. | |
| Respiratory | N95 or P100 Particulate Respirator | When handling the solid compound outside of a certified chemical fume hood, or when there is a potential for aerosolization, a NIOSH-approved particulate respirator is necessary to prevent inhalation of the dust.[4][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing the risk of exposure. The following procedural steps provide a clear and direct guide for laboratory operations involving this compound.
Engineering Controls: Your Primary Barrier
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred environment for all weighing, transfer, and reaction setup activities to minimize the inhalation of airborne particles.[4]
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.[6]
Donning and Doffing PPE: A Deliberate Process
The following diagram illustrates the logical flow for the selection and use of PPE.
Spill Management: Preparedness is Key
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne.
-
Clean-up: Wearing appropriate PPE, carefully sweep the solid material into a designated waste container. Decontaminate the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.
-
Dispose: All contaminated materials, including absorbent pads and disposable PPE, must be placed in a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. All solid waste, including contaminated gloves, weighing paper, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1][6][7] Never dispose of this chemical down the drain or in regular trash.[8]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
- 6. westliberty.edu [westliberty.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
